Product packaging for Iron(II) molybdate(Cat. No.:CAS No. 13718-70-2)

Iron(II) molybdate

Cat. No.: B085277
CAS No.: 13718-70-2
M. Wt: 215.8 g/mol
InChI Key: QQOCLJJWXLOEJE-UHFFFAOYSA-N
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Description

Iron(II) Molybdate (FeMoO4) is an inorganic compound provided as a tan to brown powder or crystalline solid with a density of 5.6 g/cm³ and a melting point of 1,115 °C . It is characterized by very low solubility in water and is synthesized through precipitation reactions, for instance from iron(II) sulfate and sodium molybdate solutions . This material is offered exclusively for research and development purposes. Primary Research Applications: • Advanced Energy Storage: Serves as a stable, high-performance active material for anodes in Lithium-ion batteries, undergoing a conversion reaction with exceptional cycling stability . It is also a promising material for aqueous hybrid supercapacitors due to its fast redox kinetics . • Green Energy Technologies: Functions as an efficient electrocatalyst for the oxygen evolution reaction (OER) in alkaline solutions, a critical process for water-splitting and fuel cells . Recent studies also demonstrate its use as a novel anode nanocatalyst in Microbial Fuel Cells (MFCs) for bioelectricity generation from wastewater, showcasing excellent biocompatibility and biofilm growth . • Environmental Remediation: Iron molybdate-based nanomaterials are effective sorbents and photocatalysts. They demonstrate high efficiency in removing toxic organic dyes, such as Methylene Blue and Rhodamine B, from aqueous solutions, and are used in photocatalytic degradation processes . Research Value and Mechanism: The significant research interest in this compound stems from its unique electrical transport properties and structural flexibility. It is a p-type semiconductor with an energy gap of 4.1 eV, exhibiting a small polaron hopping conduction mechanism below 700 K . Its value in electrochemical applications is derived from the reversible redox pair of Fe²⁺/Fe³⁺, which provides considerable pseudo-capacitance and facilitates efficient charge transfer . In catalytic and environmental applications, its efficacy is linked to the synergistic effect between its iron and molybdenum centers, which promotes high surface activity and adsorption capacity . This product is intended for research use only by qualified professionals. It is toxic, may cause irritation, and should not be inhaled or released into the environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeMoO4 B085277 Iron(II) molybdate CAS No. 13718-70-2

Properties

CAS No.

13718-70-2

Molecular Formula

FeMoO4

Molecular Weight

215.8 g/mol

IUPAC Name

dioxido(dioxo)molybdenum;iron(2+)

InChI

InChI=1S/Fe.Mo.4O/q+2;;;;2*-1

InChI Key

QQOCLJJWXLOEJE-UHFFFAOYSA-N

SMILES

[O-][Mo](=O)(=O)[O-].[Fe+2]

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[Fe+2]

Origin of Product

United States

Synthesis Methodologies for Iron Ii Molybdate and Derived Materials

Solution-Based Synthesis Routes

Solution-based methods offer excellent control over the stoichiometry, homogeneity, and nanostructure of the final product by manipulating reaction parameters in a liquid medium.

Co-precipitation Techniques

Co-precipitation is a widely used and relatively simple method for synthesizing iron molybdate (B1676688). rsc.orgresearchgate.netias.ac.in This technique typically involves mixing aqueous solutions of an iron salt, such as iron(II) sulfate (B86663) or iron(II) chloride, with a solution of a molybdate salt, like sodium molybdate. wikipedia.org The low aqueous solubility of iron(II) molybdate causes it to precipitate out of the solution as a solid. wikipedia.org The resulting precipitate can then be collected by filtration, washed, and dried. wikipedia.org

Industrial catalysts are often prepared using co-precipitation, which can result in the formation of Fe₂(MoO₄)₃ with an excess of molybdenum trioxide (MoO₃). researchgate.net However, controlling the homogeneity of the final product can be challenging, sometimes leading to a mixture of phases. rsc.org Variations of this method have been employed to produce iron molybdate nanoparticles for applications such as the photocatalytic degradation of dyes like rhodamine B. mdpi.com

A typical co-precipitation procedure might involve acidifying an ammonium (B1175870) heptamolybdate solution and then adding an iron nitrate (B79036) solution to precipitate the iron molybdate precursor, which is subsequently calcined. rsc.org The pH of the solution is a critical parameter that influences the final product's characteristics. rsc.orgmdpi.com

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are versatile techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. researchgate.netresearchgate.netdiva-portal.org In a typical hydrothermal synthesis of this compound, precursors such as iron(II) chloride (FeCl₂) and sodium molybdate (Na₂MoO₄) are dissolved in a solvent (usually water for hydrothermal) and sealed in a Teflon-lined autoclave. rsc.org The autoclave is then heated to a specific temperature for a set duration, allowing for the formation of well-defined crystal structures. researchgate.netdiva-portal.org

These methods allow for precise control over the morphology of the resulting this compound, producing structures such as nanorods, hollow microspheres, and other complex architectures. researchgate.netrsc.orgrsc.org For instance, monoclinic FeMoO₄ nanorods have been successfully prepared using a hydrothermal method in an acidic aqueous solution. researchgate.net The pH of the reaction mixture, the temperature, and the reaction time are crucial parameters that can be adjusted to selectively produce different crystalline phases and morphologies. slideshare.net

Researchers have also employed solvothermal techniques, where a non-aqueous solvent is used, to synthesize FeMoO₄. This approach has been shown to yield materials with attractive performance as anodes in lithium-ion batteries. rsc.org Furthermore, the combination of electrospinning with a hydrothermal technique has been used to create heterostructured rGO/FeMoO₄ hybrid nanotube networks. nih.gov

Table 1: Comparison of Solvothermal/Hydrothermal Synthesis Parameters for this compound

Precursors Solvent Temperature (°C) Time (h) Resulting Morphology Reference
FeCl₂·4H₂O, Na₂MoO₄·2H₂O HCl solution (pH 2.0) Not specified Not specified Monoclinic nanorods researchgate.net
Fe(NO₃)₃·9H₂O, Na₂MoO₄ Distilled water Not specified Not specified Pure FeMoO₄ and rGO/FeMoO₄ nanocomposites diva-portal.org
FeCl₂, Na₂MoO₄ Distilled water Not specified Not specified Hollow microspheres rsc.org
Not specified Not specified 140 6 rGO-enriched nanotubes nih.gov

Sol-Gel Methods

The sol-gel process is a wet-chemical technique used for the fabrication of solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). This method is known for producing homogeneous mixed oxide materials by allowing for atomic-level mixing of the components in the precursor phase. rsc.orgrsc.org

In the context of iron molybdate synthesis, the sol-gel route often involves the use of chelating agents, such as citric acid, oxalic acid, or malonic acid, to form stable complexes with the iron and molybdenum ions in a solution. rsc.org This approach can lead to a more homogeneous distribution of the metal ions compared to traditional co-precipitation methods. rsc.org The gel is then typically dried and calcined to produce the final iron molybdate material.

One study demonstrated the synthesis of iron molybdate catalysts via a sol-gel route using oxalic or malonic acid as chelating agents. The catalysts synthesized with malonic acid showed improved performance, which was attributed to the formation of discrete iron and molybdenum malonate precursors that led to a homogeneous distribution of the metals in the final catalyst. rsc.org Another study reported the successful preparation of nano-Fe₂(MoO₄)₃ at a low temperature of 350 °C using a green sol-gel route. rsc.org

The calcination temperature is a critical parameter in the sol-gel method, as it can affect the crystallinity, surface area, and potential for agglomeration of the final product. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a relatively rapid and energy-efficient method for producing nanomaterials. This technique utilizes microwave radiation to heat the reaction mixture, which can lead to faster reaction rates and different product morphologies compared to conventional heating methods. google.com

For the synthesis of this compound nanosheets, a method has been developed that uses ammonium molybdate and ferrous sulfate as raw materials in distilled water. google.com The precursor solution is subjected to microwave irradiation, leading to the formation of nanosheets with thicknesses ranging from 30 to 100 nanometers and diameters of 1 to 2 microns. google.com This process avoids the need for high temperatures and pressures often associated with solid-state and hydrothermal methods. google.com

The key steps in a typical microwave-assisted synthesis of FeMoO₄ nanosheets include:

Preparation of aqueous solutions of ammonium molybdate and ferrous sulfate. google.com

Mixing the solutions to form a precursor mixture. google.com

Heating the mixture in a microwave reactor for a short duration (e.g., 30 minutes). google.com

Collecting, washing, and drying the final product. google.com

This method provides a promising route for the efficient and scalable production of two-dimensional iron molybdate nanostructures. google.com

Solid-State Synthesis Pathways

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to form the desired product. This approach is often simpler in terms of equipment but can sometimes lead to less homogeneous products with lower surface areas compared to solution-based methods. rsc.org

Thermal Decomposition of Precursors

The thermal decomposition of a pre-synthesized precursor complex is a common solid-state route to obtain iron molybdate. This method typically involves preparing a homogeneous mixture of precursors, often containing iron and molybdenum salts along with an organic component like oxalic acid. mdpi.com

In one example, iron(III) nitrate, oxalic acid, and ammonium molybdate are mixed in the solid state and heated. mdpi.com This initial heating step forms an iron-molybdenum complex. This complex is then decomposed at a higher temperature in a furnace to yield iron molybdate nanoparticles. mdpi.com The thermogravimetric analysis of precursors synthesized with oxalic and malonic acids shows distinct decomposition stages corresponding to the breakdown of iron oxalate (B1200264) and oxomolybdate oxalate species. rsc.org

Another approach involves the thermal decomposition of an ammonium molybdoferrate(II) precursor. uwc.ac.za The thermal transformation of this precursor involves several endothermic and exothermic steps, ultimately leading to the formation of iron(III) molybdate and molybdenum trioxide phases after annealing at temperatures between 500 and 600 °C. uwc.ac.za The solid-state reaction between the resulting iron and molybdenum oxides during calcination is crucial for the formation of the final iron molybdate product. cardiff.ac.uk

Table 2: Thermal Decomposition Parameters for this compound Synthesis

Precursors Initial Heating Calcination Temperature (°C) Calcination Time (h) Key Findings Reference
Iron nitrate, Oxalic acid, Ammonium molybdate 160 °C (on hot plate) 500 2 Production of Fe₂(MoO₄)₃ nanoparticles mdpi.com
Iron nitrate, Oxalic/Malonic acid, Ammonium molybdate 160 °C (oxalic) or 130 °C (malonic) 500 2 Homogeneous distribution of Fe and Mo with malonic acid rsc.org
Ammonium molybdoferrate(II) - 500-600 Prolonged Formation of Fe(III) molybdate and MoO₃ uwc.ac.za

Solid-State Reaction Methods

Solid-state reaction represents a conventional and straightforward approach for the synthesis of this compound. This method typically involves the high-temperature calcination of precursor materials in the solid phase. A common route is the reaction between iron oxides (such as Fe₂O₃) and molybdenum oxides (like MoO₃). cardiff.ac.ukrsc.org The process relies on the interdiffusion of ions between the solid reactants at elevated temperatures, leading to the formation of the desired iron molybdate phase.

The efficacy of the solid-state reaction is highly dependent on several factors, including the nature of the precursors, calcination temperature, and duration. For instance, grinding mixtures of iron oxide and molybdenum oxide at temperatures between 600–700 °C has been explored. rsc.org However, this approach can be limited by slow reaction kinetics and the potential for incomplete reaction, which may result in a final product containing a mixture of phases, including unreacted oxides and regions rich in either iron or molybdenum. rsc.org To circumvent the need for prolonged high-temperature processing, which can be energy-intensive, alternative precursors and synthesis conditions are often sought. google.com

A notable solid-phase interaction occurs during the heat treatment of precursors derived from Fe(III) and Mo(VI) oxides, which leads to the formation of Fe(III) molybdate, Fe₂(MoO₄)₃. uwc.ac.za This reaction is crucial for removing impurities of iron oxide compounds from the catalyst, although it may require extended heat treatment (up to 48 hours at 500°C) to ensure complete conversion. uwc.ac.za The formation of Fe₂(MoO₄)₃ from Fe₂O₃ and MoO₃ is a key step in creating the final catalyst structure. rsc.org

Precursor 1Precursor 2MethodTemperatureDurationOutcome
Iron Oxide (Fe₂O₃)Molybdenum Oxide (MoO₃)Grinding/Calcination600-700 °C10-70 hFormation of iron molybdate, but with potential for low surface area and phase inhomogeneity. rsc.orgmdpi.com
Fe(III) oxideMo(VI) oxideAnnealing500 °CUp to 48 hFormation of Fe₂(MoO₄)₃, removing iron oxide impurities. uwc.ac.za

Advanced Precursor-Based Synthesis

To overcome the limitations of traditional solid-state methods, advanced precursor-based synthesis routes have been developed. These methods offer better control over the stoichiometry, homogeneity, and morphology of the final this compound product.

Utilization of Dicarboxylate Precursors (e.g., Oxalates, Malonates)

Dicarboxylate precursors, such as oxalates and malonates, have emerged as effective agents in the synthesis of iron molybdate catalysts. cardiff.ac.ukrsc.orgcardiff.ac.uk These organic diacids act as chelating agents, forming complexes with the metal ions in solution. rsc.org This approach, often part of a sol-gel or decomposition method, promotes a more homogeneous distribution of iron and molybdenum at the molecular level. rsc.orgcardiff.ac.uk

The general process involves the decomposition of metal-dicarboxylate precursors. For instance, iron(II) oxalate (FeC₂O₄) can be used as a precursor. cardiff.ac.ukconfer.cz Upon heating, these precursors decompose to form the constituent metal oxides in a highly dispersed state, which then react to form iron molybdate. cardiff.ac.uk The choice of dicarboxylic acid can significantly influence the properties of the resulting material. For example, catalysts synthesized using malonic acid have shown improved homogeneity and, consequently, better catalytic performance compared to those prepared with oxalic acid. cardiff.ac.ukrsc.orgcardiff.ac.uk This is attributed to the formation of discrete iron and molybdenum malonate ions that precipitate to create a uniform precursor mixture. rsc.orgcardiff.ac.uk In contrast, oxalate precursors can sometimes lead to less homogeneous structures with iron-rich centers. cardiff.ac.uk

The calcination conditions, including temperature and duration, are critical in these methods. For malonate-derived precursors, higher temperature calcinations (e.g., 600 °C) have been found to be beneficial, potentially due to enhanced thermal spreading of MoO₃ and an increased rate of solid-state reaction. cardiff.ac.uk

Dicarboxylate PrecursorIron SourceMolybdenum SourceSynthesis MethodKey Findings
Oxalic AcidIron(III) nitrateAmmonium molybdateSol-gel/DecompositionSuccessful formation of iron molybdate. cardiff.ac.ukrsc.org
Malonic AcidIron(III) nitrateAmmonium molybdateSol-gel/DecompositionSuperior homogeneity and catalytic performance compared to oxalic acid method. cardiff.ac.ukrsc.orgcardiff.ac.uk
Iron(II) oxalate--Thermal DecompositionPrecursor for iron oxides; can be used in multi-component synthesis. wikipedia.orgmdpi.comsemanticscholar.org

Integration of Metal-Organic Frameworks (MOFs) as Sacrificial Templates

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and well-defined pore structures make them excellent sacrificial templates for synthesizing nanomaterials with controlled morphologies and high porosity. In the context of iron molybdate synthesis, MOFs containing iron, such as MIL-100(Fe) and MOF-235, can be used as precursors. nanochemres.orgnanochemres.org

The strategy involves using the MOF as a source of iron ions. nanochemres.org The MOF is typically co-precipitated with a molybdenum source, such as ammonium heptamolybdate. nanochemres.org Subsequent calcination at elevated temperatures (e.g., 723 K) leads to the decomposition of the MOF structure, leaving behind a porous iron molybdate material. nanochemres.org This method has been shown to produce catalysts with significantly higher specific surface areas compared to conventional co-precipitation methods. nanochemres.orgnanochemres.org The resulting porous structure and high surface area can lead to enhanced catalytic activity. nanochemres.org For example, iron molybdate catalysts derived from MOF precursors have demonstrated improved performance in the selective oxidation of methanol (B129727). nanochemres.org The synthesis process can be visualized as the release of metal ions from the MOF structure, which then react with the molybdenum precursor to form the final nanocomposite. researchgate.net

MOF PrecursorMolybdenum SourceSynthesis StrategyResulting MaterialAdvantages
MIL-100(Fe)(NH₄)₆Mo₇O₂₄·4H₂OCo-precipitation followed by calcinationPorous iron molybdateHigh specific surface area, enhanced catalytic performance. nanochemres.orgnanochemres.org
MOF-235(NH₄)₆Mo₇O₂₄·4H₂OCo-precipitation followed by calcinationPorous iron molybdate with nanorod/nanoparticle morphologyHigh porosity, improved catalytic activity. nanochemres.orgnanochemres.org
Fe-MOFNa₂MoO₄Hydrothermal synthesisFeMoO₄/Fe₂O₃-NCNot explicitly for pure FeMoO₄, but demonstrates MOF-derived synthesis. researchgate.netrsc.org

Exploration of Iron(II) Precursors vs. Iron(III) Precursors

The choice between iron(II) and iron(III) precursors can have a significant impact on the synthesis process and the properties of the final iron molybdate catalyst. Traditionally, iron(III) salts like ferric nitrate (Fe(NO₃)₃) are commonly used. mdpi.comscribd.com However, the use of iron(II) precursors, such as ferrous sulfate (FeSO₄) or iron(II) oxalate, offers several potential advantages. uwc.ac.zamdpi.comresearchgate.netwikipedia.org

One key benefit of using Fe(II) precursors is the ability to conduct the synthesis at a higher pH (between 5 and 6), which reduces the acidity of the preparation solution. mdpi.com This can be advantageous in minimizing corrosion and simplifying waste treatment. Furthermore, the use of Fe(II) can help to reduce the formation of detrimental Fe(III) oxide impurities on the catalyst surface. uwc.ac.zamdpi.com These impurities are known to be less selective in certain catalytic applications. uwc.ac.za

Studies have shown that iron molybdate catalysts prepared from Fe(II) precursors can exhibit similar activity and selectivity to those prepared from conventional Fe(III) precursors. uwc.ac.zaresearchgate.net The thermal evolution of the solid molybdoferrate(II) precursor, formed from the interaction of Fe(II) and Mo(VI) in solution, has been characterized to understand the transformation to the final catalyst. uwc.ac.zaresearchgate.net However, the interaction between Fe(II) and Mo(VI) in solution can be complex, involving complex formation, redox reactions, and precipitation. uwc.ac.zaresearchgate.net In some cases, using specific Fe(III) precursors like iron(III) nitrate and iron(III) chloride in a malonate decomposition method has resulted in a high distribution of iron and molybdenum, leading to high catalytic yields. cardiff.ac.uk Conversely, the use of iron(II) sulfate in the same method had a negative effect on the catalyst composition and performance. cardiff.ac.uk

Iron PrecursorMolybdenum PrecursorKey Advantages/Disadvantages of Iron Precursor
Iron(II) Sulfate (FeSO₄)Sodium Molybdate (Na₂MoO₄)Reduces acidity of preparation solution; can minimize Fe(III) oxide impurities. uwc.ac.zamdpi.comresearchgate.net May have a negative effect in certain synthesis methods. cardiff.ac.uk
Iron(III) Nitrate (Fe(NO₃)₃)Ammonium HeptamolybdateWidely used, conventional precursor. mdpi.comscribd.com Synthesis occurs at low pH.
Iron(II) Oxalate-Can produce higher Fe₂O₃ content on the surface in some methods, lowering yield. cardiff.ac.uk
Iron(III) Chloride (FeCl₃)Ammonium HeptamolybdateCan lead to high distribution of Fe and Mo in malonate decomposition method. cardiff.ac.uk

Thin Film Fabrication Methodologies

The fabrication of iron molybdate as thin films is crucial for fundamental studies of its catalytic and electronic properties, as well as for applications in areas like microelectronics and sensors.

Molybdenum Deposition onto Metal Oxide Substrates

A common technique for fabricating iron-molybdate thin films involves the deposition of molybdenum onto a pre-existing metal oxide substrate, typically an iron oxide film. uah.edursc.orgresearchgate.net This method allows for precise control over the film thickness and composition at the atomic level.

The process often begins with the growth of a well-ordered iron oxide thin film, such as Fe₃O₄(111), on a single crystal substrate like Pt(111). uah.edu Molybdenum is then deposited onto this iron oxide surface, for example, using e-beam evaporation. uah.edu Subsequent annealing in an oxygen atmosphere at elevated temperatures (e.g., above 900 K) facilitates the migration of Mo species into the iron oxide film. uah.edursc.org This interdiffusion leads to the formation of new bonds between molybdenum, iron, and oxygen, resulting in an iron-molybdate thin film. uah.edu

The structure and properties of the resulting film are highly dependent on the Mo coverage and the annealing temperature. uah.edursc.org Techniques like Low-Energy Electron Diffraction (LEED), Auger Electron Spectroscopy (AES), and Scanning Tunneling Microscopy (STM) are used to characterize the structural evolution of the film during its formation. uah.edursc.orgresearchgate.net For instance, at low temperatures, molybdenum may form molybdena nanoparticles on the iron oxide surface. uah.edu Upon high-temperature oxidation, these can transform into a well-ordered mixed Fe-Mo oxide film. uah.edu Another approach is the hot-filament metal oxide deposition (HFMOD) technique, where a heated molybdenum filament in an oxygen atmosphere is used to deposit molybdenum oxide onto the iron oxide substrate. rsc.orgresearchgate.net Cation mixing and the formation of an iron molybdate structure have been observed to occur at temperatures above ~573 K, with the process being strongly dependent on the Mo coverage. rsc.orgresearchgate.net

Deposition MethodSubstrateMolybdenum SourceAnnealing ConditionsCharacterization TechniquesKey Findings
e-beam evaporationFe₃O₄(111) on Pt(111)Molybdenum metalOxidation at >900 KLEED, AES, STM, IRASMo migrates into the Fe₃O₄ film, forming an ordered Fe-Mo oxide film. uah.edu
Hot-Filament Metal Oxide Deposition (HFMOD)Fe₃O₄(111) single crystalHeated molybdenum filament in O₂Annealing at 873 K in O₂LEED, XPS, STMCation mixing occurs above ~573 K, forming an iron molybdate structure. rsc.orgresearchgate.net
Radiofrequency magnetron sputtering-Fe₂(MoO₄)₃ targetPost-deposition annealing at 500 °CElemental analyses, Mössbauer spectroscopy, XPSFormation of well-crystallized stoichiometric thin films. cea.fr

Influence of Synthesis Parameters on Material Characteristics

The physicochemical properties and ultimate performance of this compound and its derived materials are profoundly influenced by the conditions employed during their synthesis. The precise control of parameters such as the molar ratio of precursors, temperature and pressure, and the choice of solvents and chelating agents is critical in tailoring the material's characteristics, including phase composition, crystallinity, surface area, and morphology. These factors, in turn, dictate the material's efficacy in various applications.

Molar Ratio Control (e.g., Mo/Fe)

The molar ratio of molybdenum (Mo) to iron (Fe) is a fundamental parameter that governs the phase composition and stoichiometry of the final iron molybdate product. Different Mo/Fe ratios can lead to the formation of distinct phases, ranging from stoichiometric this compound (FeMoO₄) to mixed-oxide systems containing ferric molybdate (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃).

Research has demonstrated that in hydrothermal synthesis, a Mo:Fe ratio of approximately 1.5 can yield phase-pure Fe₂(MoO₄)₃. vulcanchem.comresearchgate.net Industrial catalysts often require a Mo/Fe stoichiometric ratio between 2 and 3 to synthesize a material composed primarily of Fe₂(MoO₄)₃ and MoO₃. mdpi.com Increasing the Mo/Fe ratio beyond 1.5 typically results in the formation of these desired mixed oxides. mdpi.com For instance, at a Mo/Fe ratio of around 3, hydrothermal methods can produce a high-surface-area material consisting of a mix of poorly crystalline Mo₅O₁₄ and an amorphous Fe₂(MoO₄)₃ precursor. vulcanchem.comresearchgate.net

The optimal Mo/Fe ratio is highly dependent on the target application. In the synthesis of catalysts for the partial oxidation of methanol to formaldehyde (B43269), studies using dicarboxylate decomposition have found that Fe:Mo ratios of 1:2.2 and 1:1.7 provided the best formaldehyde yields due to superior mixing of the metal components. cardiff.ac.uk For the synthesis of dimethoxymethane, a catalyst with a Mo:Fe molar ratio of 3 was found to be most effective. nanochemres.org Conversely, for electrocatalytic applications such as the oxygen evolution reaction (OER), a 1:1 molar ratio of molybdenum to iron has been identified as optimal. electrochemsci.org The pH of the synthesis solution also interacts with the molar ratio; the molybdenum content in the precipitated product has been observed to decrease as the pH of the mother liquor increases. researchgate.netresearchgate.net

Target ApplicationOptimal Mo/Fe Molar RatioResulting Phase/Material CharacteristicsSource(s)
General Synthesis ~1.5Phase-pure Fe₂(MoO₄)₃ vulcanchem.comresearchgate.net
Industrial Catalysis 2 - 3Mixed Fe₂(MoO₄)₃ and MoO₃ mdpi.com
Methanol Oxidation 1:2.2 or 1:1.7Superior mixing of Fe and Mo, high formaldehyde yield cardiff.ac.uk
Dimethoxymethane Synthesis 3High catalyst activity and selectivity nanochemres.org
Oxygen Evolution Reaction 1:1Optimal electrocatalytic performance electrochemsci.org

Temperature and Pressure Regimes

Temperature and pressure are critical thermodynamic parameters that direct the kinetics of nucleation and crystal growth, phase stability, and morphology of the synthesized iron molybdate. Synthesis methods can range from low-temperature co-precipitation and hydrothermal routes to high-temperature calcination and solid-state reactions. researchgate.netrsc.orggoogle.com

Hydrothermal and solvothermal methods often employ relatively low temperatures. For example, phase-pure Fe₂(MoO₄)₃ can be synthesized hydrothermally at temperatures as low as 100°C. vulcanchem.comresearchgate.net Other hydrothermal preparations have been conducted at 150°C and 200°C. researchgate.netdiva-portal.org These methods, often carried out in sealed autoclaves, utilize the corresponding autogenous pressure of the solvent at the set temperature. Microwave-assisted synthesis offers a rapid heating method that can proceed under normal pressure, avoiding the need for high-temperature and high-pressure conditions. google.com

Calcination temperature, a post-synthesis heat treatment step, is crucial for transforming precursor materials into the desired crystalline oxide phase. The stability of the synthesized phases is a key consideration. For instance, some mixed-phase materials derived from hydrothermal synthesis are thermally unstable above 300°C. researchgate.net However, calcination at higher temperatures, such as 500°C or even 600°C, is common to ensure the formation of crystalline iron molybdate. researchgate.netrsc.org The duration of calcination is also critical; studies have shown that specific temperature-duration combinations (e.g., 500°C for 2 hours or 450°C for 4 hours) can maximize catalytic performance by preventing unwanted phase segregation or sublimation of components like MoO₃. cardiff.ac.ukrsc.org The β-phase of FeMoO₄, a specific polymorph, has been shown to be stable over a wide temperature range from 25°C to 800°C. researchgate.net

Synthesis MethodTemperaturePressureDurationKey FindingsSource(s)
Hydrothermal 100°CAutogenous< 4 hoursFormation of phase-pure Fe₂(MoO₄)₃ vulcanchem.comresearchgate.net
Hydrothermal 150°CAutogenous12 hoursOptimized condition for specific nanoparticle synthesis researchgate.net
Hydrothermal 200°CAutogenous3 hoursFacile synthesis of rGO/FeMoO₄ composites diva-portal.org
Microwave-Assisted Heating for 30 min, drying at 70°CNormal12 hours (drying)Gentle conditions, avoids high temp/pressure google.com
Calcination 300°CAmbient-Instability point for some hydrothermally derived phases researchgate.net
Calcination 500°CAmbient2 - 4 hoursCommon for precursor decomposition; optimal for catalytic performance researchgate.netrsc.org
Calcination 450°C - 600°CAmbient4 hoursHigh formaldehyde yields achieved under specific time/temp conditions cardiff.ac.uk

Role of Chelating Agents and Solvents

Chelating agents and solvents play a sophisticated role in the synthesis of this compound by influencing the dissolution of precursors, controlling the speciation and availability of metal ions in solution, and mediating the nucleation and growth of particles.

Chelating Agents: These are organic molecules that can form stable, ring-like complexes (chelates) with metal ions. In iron molybdate synthesis, they can prevent the premature precipitation of metal hydroxides, ensure a homogeneous distribution of Fe and Mo ions in the precursor phase, and control particle morphology. Dicarboxylic acids like oxalic acid and malonic acid have been effectively used as chelating agents in sol-gel and decomposition synthesis routes. cardiff.ac.ukrsc.org It was found that malonic acid led to a more homogeneous distribution of iron and molybdenum in the final catalyst compared to oxalic acid, resulting in improved catalytic performance. cardiff.ac.ukrsc.org Other agents such as citric acid and amino acids (e.g., glycine) are known to form stable chelates with iron, controlling the concentration of free Fe(II) ions and promoting the crucial Fe(II)-Fe(III) redox cycle in certain systems. mdpi.comresearchgate.net The interaction between molybdate and catecholate-based siderophores (a class of chelating agents) has also been studied, highlighting the ability of such molecules to bind both iron and molybdenum. nih.gov

Solvents: The choice of solvent is critical, particularly in solvothermal and hydrothermal methods. The solvent's polarity, boiling point, and coordinating ability affect precursor solubility and reaction kinetics. In addition to water, polyol solvents like ethylene (B1197577) glycol and glycerol (B35011) are often used. researchgate.netwhut.edu.cn These solvents can do more than just dissolve the precursors; for instance, ethylene glycol can also act as a reducing agent, reducing Fe³⁺ to Fe²⁺ during the synthesis. researchgate.net The "solvation effect," where solvent molecules form a shell around the metal ions, plays a significant role. Polyol-solvated ions can have stronger interactions with substrates (like graphene oxide) and their larger size can limit diffusion kinetics, leading to slower, more controlled crystal growth and more uniform nanoparticles. whut.edu.cn The pH of the solvent, often adjusted with acids like HCl, is another key factor, influencing the hydrolysis and precipitation of the metal species. researchgate.net

Agent/SolventTypeRole in SynthesisImpact on Material CharacteristicsSource(s)
Malonic Acid Chelating Agent (Dicarboxylic Acid)Forms homogeneous precursor with Fe and Mo ionsLeads to superior mixing of metals and improved catalyst performance cardiff.ac.ukrsc.org
Oxalic Acid Chelating Agent (Dicarboxylic Acid)Forms Fe and Mo oxalate precursorsLess homogeneous metal distribution compared to malonic acid cardiff.ac.ukrsc.org
Citric Acid / Amino Acids Chelating AgentStabilizes Fe(II) ions in solutionControls Fe(II) concentration, can promote redox cycling mdpi.comresearchgate.net
Ethylene Glycol Solvent (Polyol) / Reducing AgentDissolves precursors, reduces Fe³⁺ to Fe²⁺, controls particle growthFacilitates formation of hierarchical hollow spheres, uniform nanoparticles researchgate.netwhut.edu.cn
Water (in Hydrothermal Synthesis) SolventProvides medium for ionic reactions under temperature and pressureInfluences hydrolysis and precipitation researchgate.net
Acidic Solution (e.g., HCl) pH ModifierControls pH to influence speciation and precipitationEnables formation of specific morphologies like nanorods researchgate.net

Structural and Morphological Elucidation of Iron Ii Molybdate

Crystallographic Analysis

The crystallographic nature of iron(II) molybdate (B1676688) (FeMoO₄) is primarily investigated through powder X-ray diffraction (XRD), a fundamental technique for phase identification and the determination of its crystalline structure. nih.gov Further detailed structural parameters are often elucidated using Rietveld refinement of the XRD data.

Powder X-ray Diffraction (XRD) for Phase Identification and Crystalline Structure

Powder XRD patterns are crucial for identifying the specific crystalline phases of iron(II) molybdate present in a sample. FeMoO₄ can exist in at least two different polymorphic forms, the α- and β-phases, both of which crystallize in the monoclinic space group C2/m. acs.org The XRD patterns of these phases exhibit distinct diffraction peaks that allow for their differentiation. For instance, studies have identified the monoclinic β-FeMoO₄ as having a wolframite-type structure. researchgate.net The presence of sharp and well-defined peaks in an XRD pattern is indicative of a high degree of crystallinity. researchgate.net

In some synthesis methods, XRD analysis has revealed the presence of both α- and β-FeMoO₄ phases within the same sample, with the β-phase often being predominant. researchgate.net The formation of these different phases can be influenced by the synthesis conditions. For example, the reduction of iron(III) molybdate (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃) at temperatures between 280–300 °C has been shown to result in the formation of FeMoO₄ and molybdenum dioxide (MoO₂). rsc.org

The crystallite size of the this compound particles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. mdpi.com

Rietveld Refinement for Structural Parameters

For a more in-depth understanding of the crystal structure, Rietveld refinement of the powder XRD data is employed. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters (a, b, c, and β), atomic positions, and other structural details. researchgate.netiucr.orgresearchgate.net

Rietveld refinement has confirmed that for the monoclinic β-FeMoO₄ phase, the iron atoms are in an almost octahedral coordination environment, while the molybdenum atoms are tetrahedrally coordinated. researchgate.net The structure is composed of FeO₆ octahedra and MoO₄ tetrahedra. researchgate.netmaterialsproject.org These polyhedra share corners to form a three-dimensional framework. researchgate.net The space group for both α- and β-FeMoO₄ has been determined to be C2/m, with the same set of Wyoff positions. acs.org

Table 1: Crystallographic Data for this compound (β-FeMoO₄)

ParameterValueReference
Crystal SystemMonoclinic acs.orgresearchgate.net
Space GroupC2/m acs.orgresearchgate.net
Point Group SymmetryC2/m researchgate.net
Coordination Environment (Fe)Octahedral researchgate.netmaterialsproject.org
Coordination Environment (Mo)Tetrahedral researchgate.netmaterialsproject.org

Microscopic and Spectroscopic Characterization of Morphology and Composition

The morphology and elemental composition of this compound are typically investigated using a combination of electron microscopy and spectroscopic techniques.

Scanning Electron Microscopy (SEM) and High-Resolution SEM

Scanning Electron Microscopy (SEM) provides valuable information about the surface morphology, particle size, and shape of this compound. mdpi.comnanochemres.org SEM images have revealed various morphologies depending on the synthesis method, including nanosheets, nanorods, and nanoparticles. nih.govnanochemres.orggoogle.com For example, this compound nanosheets with a thickness of 30-100 nanometers and a diameter of 1-2 microns have been synthesized. google.com In other studies, SEM has shown non-uniform and disordered structures, as well as more uniform nanorod and nanoparticle morphologies. nanochemres.orgnanochemres.org High-resolution SEM can provide more detailed surface features, showing smooth surfaces and good dispersity of the synthesized materials. google.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of the internal structure and precise morphology of this compound nanostructures. nanochemres.orgdiva-portal.org TEM analysis has been used to confirm the formation of nanorods and nanoparticles. nanochemres.orgnanochemres.org High-Resolution TEM (HRTEM) can even resolve the lattice fringes of the crystalline material, providing direct evidence of its crystalline nature. researchgate.net For instance, HRTEM images of β-FeMoO₄ have shown clear lattice fringes with interplanar distances corresponding to specific crystallographic planes, such as the (-211) and (120) planes. researchgate.net The lattice spacing of the (220) crystal plane has also been observed. nih.gov Selected Area Electron Diffraction (SAED), often performed in conjunction with TEM, can confirm the single-crystal nature of the particles. researchgate.net

Energy Dispersive X-ray (EDX) Analysis for Elemental Composition Mapping

Energy Dispersive X-ray (EDX) analysis is a spectroscopic technique typically coupled with SEM or TEM to determine the elemental composition of the sample. nanochemres.orgdiva-portal.org EDX analysis of this compound confirms the presence of iron (Fe), molybdenum (Mo), and oxygen (O). diva-portal.orgcardiff.ac.uk It can be used for semi-quantitative analysis to determine the atomic ratios of the constituent elements. nanochemres.orgnanochemres.org EDX mapping provides a spatial distribution of the elements within the sample, confirming the homogeneous distribution of Fe, Mo, and O in the this compound structure. cardiff.ac.uk This technique is also crucial in core-shell structures, for example, to confirm the enrichment of molybdenum on the surface of an iron oxide core. acs.orgsoton.ac.uk

Table 2: Summary of Morphological and Compositional Analysis Techniques for this compound

TechniqueInformation ProvidedExamples of FindingsReferences
SEM Surface morphology, particle size and shapeNanosheets, nanorods, nanoparticles, disordered structures nih.govmdpi.comnanochemres.orggoogle.comnanochemres.org
HRSEM Detailed surface featuresSmooth surfaces, good dispersity google.com
TEM Internal structure, high-resolution morphologyConfirmation of nanorods and nanoparticles nanochemres.orgnanochemres.orgdiva-portal.org
HRTEM Lattice fringes, crystallinityInterplanar distances of (-211), (120), and (220) planes researchgate.netnih.gov
SAED Crystalline natureConfirmation of single-crystal nature researchgate.net
EDX Elemental composition and mappingPresence and distribution of Fe, Mo, and O nanochemres.orgnanochemres.orgdiva-portal.orgcardiff.ac.ukacs.orgsoton.ac.uk

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Bonding

Fourier Transform Infrared (FT-IR) spectroscopy is a critical analytical technique for probing the vibrational modes of molecules and the nature of chemical bonds within a compound. In the study of this compound (FeMoO₄), FT-IR spectra provide valuable insights into the coordination environment of the molybdate and iron ions. The vibrational bands observed in the FT-IR spectrum of this compound are primarily associated with the stretching and bending modes of the Mo-O bonds within the [MoO₄]²⁻ tetrahedral units and the Fe-O bonds.

Key vibrational bands for this compound are typically observed in the fingerprint region of the infrared spectrum, generally below 1000 cm⁻¹. The strong absorptions in this region are characteristic of metal-oxygen bonds. For instance, the bands in the 700-900 cm⁻¹ range are generally attributed to the stretching vibrations of the Mo-O bonds within the MoO₄ tetrahedra. The presence of bands attributable to Fe-O-Mo stretching vibrations can also be identified, typically at lower wavenumbers.

A representative, though generalized, summary of the FT-IR vibrational bands for iron molybdate is presented in the table below. It is important to note that the exact positions of these bands can vary slightly depending on the synthesis method, particle size, and crystallinity of the material.

Vibrational ModeWavenumber Range (cm⁻¹)Reference
Mo-O Stretching in MoO₄ tetrahedra700 - 900 nih.gov
Fe-O-Mo Stretching456 - 486 researchgate.net
Surface Hydroxyl (O-H) Stretching~3440 nih.gov
Adsorbed Water (H-O-H) Bending~1622 nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental States and Binding Energies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in confirming the oxidation states of iron and molybdenum on the surface of the material.

The high-resolution XPS spectrum of the Fe 2p region for FeMoO₄ typically shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, corresponding to the spin-orbit splitting. The binding energies of these peaks are characteristic of the Fe²⁺ oxidation state. Similarly, the Mo 3d spectrum exhibits a doublet, Mo 3d₅/₂ and Mo 3d₃/₂, with binding energies that confirm the Mo⁶⁺ oxidation state. The presence of satellite peaks can also provide further information about the electronic structure.

The following table summarizes typical binding energies for the core levels of Fe and Mo in this compound. These values are crucial for verifying the successful synthesis of the target compound and for understanding its surface chemistry.

ElementCore LevelBinding Energy (eV)Oxidation StateReference(s)
Iron (Fe)Fe 2p₃/₂~710.8 - 711.1Fe²⁺ conicet.gov.ar
Iron (Fe)Fe 2p₁/₂~724.1 - 724.9Fe²⁺ conicet.gov.ar
Molybdenum (Mo)Mo 3d₅/₂~232.3 - 232.5Mo⁶⁺ conicet.gov.ar
Molybdenum (Mo)Mo 3d₃/₂~235.4 - 235.7Mo⁶⁺ conicet.gov.ar
Oxygen (O)O 1s~530.0O²⁻ (Lattice) researchgate.net

Surface Area and Porosity Investigations

The surface area and porosity of a material are critical parameters that influence its performance in applications such as catalysis and energy storage, as they dictate the extent of the material's interaction with its surroundings.

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of materials based on the physical adsorption of a gas (commonly nitrogen) on the solid surface. For this compound, the BET surface area can vary significantly depending on the synthesis route and any post-synthesis treatments. Nanostructured forms of FeMoO₄, such as nanorods or nanoparticles, are generally expected to exhibit higher specific surface areas compared to bulk materials. For instance, FeMoO₄ nanorods have been reported with varying surface areas. In some cases, pure FeMoO₄ nanotubes have shown a BET specific surface area of 5.64 m²/g.

The analysis of pore size distribution, often performed in conjunction with BET analysis using methods like the Barrett-Joyner-Halenda (BJH) method, provides information about the volume, size, and distribution of pores within a material. This compound materials can exhibit different types of porosity (microporous, mesoporous, or macroporous) depending on their morphology. For example, FeMoO₄ nanotubes have been shown to have a mesoporous structure with a pore size distribution centered around 27.1 nm. The presence of pores can facilitate the diffusion of reactants and products in catalytic applications or the transport of ions in battery applications.

Material FormBET Specific Surface Area (m²/g)Pore Size Distribution (nm)Porosity TypeReference
FeMoO₄ Nanotubes5.64~27.1Mesoporous

In-Situ and Operando Structural Characterization

In-situ and operando characterization techniques are powerful tools for studying the structural and chemical changes of materials under realistic reaction conditions. These methods provide dynamic information that is often not accessible through ex-situ measurements.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. It is a valuable tool for studying the dynamic changes in this compound during electrochemical or catalytic processes. XAS can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near Edge Structure (XANES) analysis of the Fe K-edge and Mo K-edge provides information about the oxidation state and coordination geometry of the absorbing atoms. In operando studies, for instance, during the electrochemical cycling of FeMoO₄ as a battery anode, XANES can track the changes in the oxidation state of iron between Fe²⁺ and its reduced or oxidized forms. rsc.org Studies on the reduction of iron(III) molybdate (Fe₂(MoO₄)₃) have shown the formation of FeMoO₄, where in-situ XANES at the Fe K-edge confirmed the complete reduction of Fe³⁺ to Fe²⁺. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS) analysis provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. For FeMoO₄, EXAFS can be used to determine the Fe-O and Mo-O bond lengths and how they change during a reaction. For example, in studies of iron molybdate catalysts, EXAFS has been used to identify a clear Mo-Fe interaction, with the primary molybdenum environment being composed of oxygen neighbors. acs.org During redox cycling, EXAFS analysis has revealed the transformation of Fe₂(MoO₄)₃ and MoO₃ to FeMoO₄ and MoO₂ under reducing conditions. rsc.orgrsc.org This demonstrates the power of operando EXAFS in elucidating the structural transformations at the atomic level.

In-Situ X-ray Diffraction during Dynamic Processes

In-situ X-ray diffraction (XRD) is a powerful analytical technique used to investigate the crystallographic structure of materials in real-time under changing conditions, such as temperature, pressure, or a reactive atmosphere. aip.org This method is particularly valuable for understanding the dynamic structural transformations that compounds like this compound undergo during catalytic processes or thermal treatments. By tracking changes in the diffraction patterns as they happen, researchers can identify transient intermediates, determine phase transition temperatures, and elucidate reaction mechanisms that would be missed by conventional ex-situ analysis of the starting and end materials. aip.org

In the context of iron molybdate systems, in-situ XRD has been crucial for observing phase evolution during redox cycling. For instance, during the reduction of an iron molybdate catalyst system (initially composed of Fe₂(MoO₄)₃ and MoO₃), in-situ XRD confirms the phase transformation to FeMoO₄ and MoO₂. rsc.orgkit.edursc.org Studies have shown this transition begins at approximately 280-300 °C. rsc.org The real-time data from in-situ XRD, often used in conjunction with techniques like X-ray Absorption Spectroscopy (XAS), provides direct evidence of the crystalline phases present as the material's oxidation state changes. researchgate.net For example, during temperature-programmed reduction with methanol (B129727), in-situ XRD patterns clearly show the disappearance of reflections corresponding to ferric molybdate (Fe₂(MoO₄)₃) and the emergence of peaks characteristic of ferrous molybdate (FeMoO₄). rsc.org This allows for the precise correlation of structural changes with specific temperatures and reactive environments.

Phase Transformations and Structural Dynamics

Temperature-Programmed Decomposition and Thermal Evolution Studies (TGA, DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for studying the thermal stability and phase transitions of materials. centroceramico.ituni-siegen.de TGA measures the change in a sample's mass as a function of temperature, indicating processes like dehydration or decomposition, while DTA detects temperature differences between a sample and an inert reference, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) events such as phase changes or crystallizations. uni-siegen.deeag.com

The thermal evolution of this compound can be understood through the analysis of its precursors. For example, the thermal transformation of an ammonium (B1175870) molybdoferrate(II) precursor with a Mo/Fe molar ratio of 2.2 has been studied using TGA and DTA. uwc.ac.za The analysis reveals a multi-step decomposition process to form the final catalyst material. An initial weight loss observed up to 100°C, accompanied by an endothermic peak at 93°C, is attributed to the removal of physisorbed water. uwc.ac.za A crucial endothermic effect at 126°C corresponds to the decomposition of the ammonium molybdoferrate(II) precursor to form an this compound phase. uwc.ac.za Subsequent exothermic peaks at higher temperatures (360°C, 386°C, and 425°C) are associated with the oxidation of Fe(II) to Fe(III) and the crystallization of the final iron molybdate phases. uwc.ac.za

Table 1: Thermal Analysis Events for an Ammonium Molybdoferrate(II) Precursor Data sourced from a study on an ammonium molybdoferrate(II) precursor with a Mo/Fe ratio of 2.2. uwc.ac.za

Temperature (°C)TechniqueObservationInterpretation
93DTAEndothermic EffectLoss of physisorbed water
126DTAEndothermic EffectDecomposition to form Fe(II) molybdate phase
247DTAEndothermic EffectFurther decomposition/transformation
360DTAExothermic EffectOxidation and crystallization processes
386DTAExothermic EffectOxidation and crystallization processes
425DTAExothermic EffectOxidation and crystallization processes

Redox Cycling Induced Structural Changes

The structural integrity and phase composition of this compound are highly dynamic under redox (reduction-oxidation) conditions, which is particularly relevant to its applications in catalysis. The structural changes during these cycles have been investigated in detail using in-situ techniques. rsc.orgkit.edursc.org

During the reduction cycle, such as when heating in the presence of methanol, a catalyst containing ferric molybdate (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃) undergoes significant transformation. rsc.orgrsc.org At temperatures around 270-300 °C, the reduction process initiates, leading to the formation of this compound (FeMoO₄) and molybdenum dioxide (MoO₂). rsc.org By 400°C, X-ray analysis confirms that Fe(III) is completely reduced to Fe(II), forming FeMoO₄, while a portion of the molybdenum is reduced to MoO₂. rsc.orgkit.eduresearchgate.net

Conversely, during the subsequent oxidation cycle, where the reduced material is heated in an oxidative atmosphere, the structure reverts towards its initial state. rsc.orgrsc.org The reoxidation process transforms the FeMoO₄ and MoO₂ phases. Intermediate phases, including iron(III) oxide (Fe₂O₃) and additional MoO₃, are formed in this process. rsc.orgkit.edu These intermediates then recombine at temperatures above 400 °C to regenerate the Fe₂(MoO₄)₃ phase, which becomes the dominant phase at 500 °C. rsc.org This redox cycling can lead to phase segregation and iron enrichment, highlighting the dynamic nature of the catalyst's structure under reaction conditions. rsc.orgkit.edursc.org

Table 2: Summary of Phase Transformations in Iron Molybdate During Redox Cycling Data synthesized from in-situ XAS and XRD studies. rsc.orgkit.edursc.org

ProcessTemperature Range (°C)Initial PhasesIntermediate/Final Phases
Reduction (in methanol)~280 - 400Fe₂(MoO₄)₃, MoO₃FeMoO₄, MoO₂
Oxidation (in air/O₂)~200 - 500FeMoO₄, MoO₂Fe₂O₃, MoO₃ (intermediates), regenerating Fe₂(MoO₄)₃

Electronic and Optical Properties of Iron Ii Molybdate

Band Gap Determination

The band gap is a fundamental electronic property that defines the energy required to excite an electron from the valence band to the conduction band. For FeMoO₄, this value influences its color and its potential as a semiconductor. Theoretical calculations based on the monoclinic C2/m space group predict a band gap of 2.04 eV. materialsproject.org Other theoretical calculations have reported values such as 0.2752 eV and 0.4944 eV for different structural parameters of FeMoO₄. materialscloud.orgmaterialscloud.org Nanostructured FeMoO₄ is noted for having a wide band gap, which promotes the separation of photoinduced electrons and holes, a desirable trait for catalytic activity. researchgate.netresearchgate.net

Reported Band Gap Values for Iron(II) Molybdate (B1676688) (FeMoO₄)

Reported Band Gap (eV)MethodCrystal StructureSource
2.04Theoretical Calculation (DFT)Monoclinic (C2/m) materialsproject.org
0.2752Theoretical CalculationMonoclinic (C2/m) materialscloud.org
0.4944Theoretical CalculationMonoclinic (C2/m) materialscloud.org

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a primary experimental technique used to determine the band gap of semiconductor materials like FeMoO₄. diva-portal.org This method measures the reflectance of light from a powdered sample over a range of wavelengths. The collected reflectance data can be transformed using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient. By plotting the modified Kubelka-Munk function against photon energy (hν), the band gap can be extrapolated. Studies on composite materials have shown that the addition of materials like reduced graphene oxide (rGO) to FeMoO₄ can enhance visible light absorption and alter the effective band gap energy. diva-portal.orgresearchgate.net In solutions containing Fe(II) and Mo(VI) species, UV-Vis spectroscopy has identified a d-d transition absorption band at approximately 880 nm, which is attributed to the Fe²⁺ cation in a weak octahedral crystal field. uwc.ac.za

Photoluminescence Spectroscopy for Electronic Transitions

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the electronic transitions and the fate of photogenerated electron-hole pairs in semiconductors. diva-portal.org When a material absorbs light with energy greater than its band gap, electrons are excited to the conduction band, leaving holes in the valence band. The subsequent radiative recombination of these charge carriers results in the emission of light, which is detected as the PL signal.

For pure FeMoO₄, studies have observed a high PL intensity. diva-portal.org This indicates a high rate of recombination between electrons and holes, which can limit the efficiency of processes like photocatalysis that rely on separated charge carriers to drive chemical reactions. diva-portal.org The photoluminescent properties are a key area of interest for metal molybdates in general, with potential applications in sensors and light-emitting devices. researchgate.netcdmf.org.br

Electron-Hole Separation Dynamics

The efficiency of many of FeMoO₄'s applications, particularly in photocatalysis, hinges on the dynamics of electron-hole separation. After being generated by light absorption, electron-hole pairs can either recombine, releasing energy as heat or light (photoluminescence), or they can separate and migrate to the material's surface to participate in redox reactions. nih.gov

The high PL intensity observed in pure FeMoO₄ suggests that the recombination process is rapid and efficient. diva-portal.org This rapid recombination is a significant challenge, as it reduces the availability of free electrons and holes. nih.gov To improve performance, strategies are employed to enhance charge separation and hinder recombination. One effective method is the formation of composites. For instance, when FeMoO₄ is combined with reduced graphene oxide (rGO), the resulting rGO/FeMoO₄ nanocomposite exhibits a significantly lower PL intensity compared to pure FeMoO₄. diva-portal.org This quenching of photoluminescence indicates that the rGO acts as an electron acceptor or transport channel, effectively separating the electrons from the holes and prolonging their lifetime. diva-portal.org Similarly, time-resolved photoluminescence (TRPL) spectroscopy can be used to demonstrate prolonged charge separation in modified molybdate systems. qu.edu.qa

Theoretical Frameworks for Electronic Structure (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials from first principles. acs.orgfrontiersin.org DFT calculations have been instrumental in understanding the properties of FeMoO₄. These calculations can predict various material properties, including crystal structure, band gap, and the density of states (DOS). materialsproject.orgacs.orgresearchgate.netcedia.edu.ec

Magnetic Phenomena in Iron Ii Molybdate Systems

Magnetic Ordering and Transitions

Iron(II) molybdate (B1676688) exhibits several types of magnetic ordering, primarily antiferromagnetism in its bulk crystalline forms. Other magnetic behaviors like ferrimagnetism and superparamagnetism have been observed in specific nanostructures or under particular conditions.

Antiferromagnetism is the predominant magnetic behavior in the bulk polymorphs of iron(II) molybdate. In an antiferromagnetic material, the magnetic moments of adjacent atoms align in an antiparallel arrangement, resulting in a zero or very small net magnetization.

Three modifications of FeMoO₄ have been characterized: the low-temperature α-FeMoO₄, the high-temperature β-FeMoO₄ (which can be metastable at room temperature), and a high-pressure phase, FeMoO₄-II. researchgate.net Both the α-phase and the high-pressure FeMoO₄-II phase exhibit antiferromagnetic ordering at low temperatures. researchgate.netumich.edu Heat capacity measurements have identified lambda anomalies indicative of magnetic ordering transitions. umich.edu The Néel temperature (Tₙ), below which the material transitions to an antiferromagnetically ordered state, varies for each phase.

Recent detailed investigations of both α- and β-FeMoO₄ have revealed a complex, noncollinear magnetic structure. researchgate.netacs.orgfigshare.comacs.org The structure is described as a crosslike 90° antiferromagnetic arrangement. researchgate.netacs.orgfigshare.comacs.org This ordering arises from the Dzyaloshinskii–Moriya interaction, which becomes dominant due to a rare cancellation of the primary Heisenberg exchange interactions. acs.orgfigshare.com In this arrangement, the material contains two distinct iron sites (Fe1 and Fe2) that form two magnetic sublattices. acs.orgfigshare.com

PhaseNéel Temperature (Tₙ)Reference
α-FeMoO₄~31.6 K umich.edu
FeMoO₄-II (High-Pressure)~43.0 K umich.edu
FeMoO₄-II (High-Pressure)45 K researchgate.net

True ferrimagnetism, characterized by antiparallel alignment of magnetic moments of different magnitudes leading to a net spontaneous magnetization, is not the primary magnetic state of bulk this compound. However, some studies on FeMoO₄ nanostructures have reported ferromagnetic-like properties. For instance, hydrothermally prepared FeMoO₄ nanorods were found to exhibit ferromagnetic behavior at room temperature, though it was noted that saturated magnetization was not achieved, indicating the underlying presence of antiferromagnetism. researchgate.net The computational entry for the monoclinic C2/m phase of FeMoO₄ in the Materials Project database suggests a ferrimagnetic (FiM) ordering, which likely refers to the small net moment resulting from a canted or noncollinear antiferromagnetic spin arrangement rather than classical ferrimagnetism. materialsproject.org This is consistent with the proposed crosslike 90° noncollinear antiferromagnetic structure, which can produce a weak net moment. acs.org

Superparamagnetism is a form of magnetism that appears in ferromagnetic or ferrimagnetic nanoparticles. Below a certain size, the magnetization of these nanoparticles can randomly flip direction under the influence of temperature. Mössbauer spectroscopy studies on iron-molybdenum species prepared within the pores of MCM-41 silica (B1680970) have demonstrated superparamagnetic behavior. bibliotekanauki.plbibliotekanauki.pl In these systems, nanosized crystallites of the iron-molybdenum phase are formed within the silica pores. bibliotekanauki.plbibliotekanauki.pl The Mössbauer spectra of these samples at liquid nitrogen temperature indicated the presence of a superparamagnetic phase. bibliotekanauki.pl

Spin State Analysis of Iron and Molybdenum Centers

The magnetic properties of this compound are determined by the electronic configurations of its constituent metal ions. In FeMoO₄, the iron and molybdenum ions exist in specific oxidation and spin states.

Molybdenum (Mo⁶⁺): The molybdenum ion is in the hexavalent oxidation state (Mo⁶⁺). ias.ac.in A Mo⁶⁺ ion has a d⁰ electronic configuration, meaning it has no valence d-electrons. Consequently, it is non-magnetic and does not contribute directly to the magnetic moments or ordering in the compound. Its role is primarily structural and in mediating the superexchange interactions between the magnetic Fe²⁺ centers through the oxygen ligands.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide quantitative data on the magnetic response of a material to an applied magnetic field. For this compound, these measurements confirm the dominant antiferromagnetic interactions.

In the paramagnetic region (above Tₙ), the magnetic susceptibility (χ) of FeMoO₄ follows the Curie-Weiss law. A study on FeMoO₄ reported a negative Weiss constant (|θ_CW|) of approximately 22 K. researchgate.net The negative value of the Weiss constant is a hallmark of dominant antiferromagnetic exchange interactions between the magnetic Fe²⁺ ions. researchgate.net Magnetic susceptibility studies on the high-pressure FeMoO₄-II phase also indicate antiferromagnetic interactions leading to magnetic order below 45 K. researchgate.net

CompoundWeiss Constant (θ_CW)Magnetic BehaviorReference
FeMoO₄~ -22 KAntiferromagnetic researchgate.net
α-FeMoO₄-Antiferromagnetic ordering near 30 K umich.edu
FeMoO₄-II-Antiferromagnetic ordering near 45 K umich.edu

Mössbauer Spectroscopy for Iron Local Environment

⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the local environment of iron nuclei, providing detailed information on oxidation state, spin state, site symmetry, and magnetic ordering.

Studies on FeMoO₄ reveal distinct Mössbauer spectra for the α and β polymorphs at room temperature, confirming the presence of high-spin Fe²⁺ in both phases. acs.orgnih.gov

α-FeMoO₄: At room temperature, the spectrum shows an asymmetric doublet with an isomer shift (IS) of approximately 1.1 mm/s and a quadrupole splitting (QS) of about 1.5 mm/s. acs.org

β-FeMoO₄: The spectrum for the β-phase is composed of two distinct doublets, indicating two different local environments for the Fe²⁺ ions. The reported hyperfine parameters are IS ≈ 0.9 mm/s and QS ≈ 2.6 mm/s for one site. acs.org

Upon cooling, the spectra of α-FeMoO₄ show line broadening and increasing asymmetry below 50 K, well above the Néel temperature. This is attributed to magnetic fluctuations, which are expected given the geometric frustration within the crystal structure. acs.org

Below the magnetic ordering temperature (T ≤ 30 K), the spectrum of α-FeMoO₄ splits into two distinct magnetic components, corresponding to the two inequivalent iron sites (Fe1 and Fe2) in the noncollinear antiferromagnetic structure. acs.org The hyperfine parameters extracted from these low-temperature spectra provide direct evidence of the magnetically ordered state. acs.orgacs.org

ParameterValue for Fe1 siteValue for Fe2 siteConditionsReference
Isomer Shift (IS) (mm/s)1.251.25T ≤ 30 K acs.org
Quadrupole Splitting (QS) (mm/s)-0.53-2.52T ≤ 30 K acs.org
Hyperfine Field (B_hf) (T)7.43.8T ≤ 30 K acs.org

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. However, comprehensive EPR studies focused specifically on the intrinsic magnetic properties of bulk this compound are not extensively documented in the reviewed literature. The Fe²⁺ ion in its high-spin state (S=2) is a non-Kramers ion, which can present challenges for conventional EPR spectroscopy, often leading to broad signals or signals observable only under specific conditions.

In studies of related iron molybdate systems, particularly nanocrystalline materials, EPR has been employed. One such investigation on nanocrystalline β-Fe₂(MoO₄)₃ (iron(III) molybdate) reported a complex EPR spectrum. The observed signals were attributed to the hyperfine splitting arising from paramagnetic traces of Fe³⁺ and Mo⁵⁺ ions, rather than the bulk Fe²⁺ centers characteristic of this compound. ias.ac.in The g-factor values derived from these studies indicate a complex magnetic environment within the material. ias.ac.inresearchgate.net

It is important to note that EPR has also been utilized in studies of composites containing FeMoO₄, such as MoS₂/FeMoO₄. In these cases, the technique was primarily used to identify radical species like SO₄•⁻, •OH, ¹O₂, and O₂•⁻ generated during catalytic processes, rather than to characterize the magnetic state of the FeMoO₄ lattice itself. nih.govresearchgate.net

Reported g-Factor Values for Paramagnetic Species in Nanocrystalline Iron Molybdate (β-Fe₂(MoO₄)₃)

ParameterObserved g-Values
Mo⁵⁺ Splittinggparallel = 1.95, gperpendicular = 2.02
Overall Paramagnetic Traces4.36, 4.21, 2.83, 2.61, 2.25, 2.23, 2.02, 2.00, 1.95, 1.94, 1.86, 1.76, 1.66

This table presents EPR g-factor values observed in a study of nanocrystalline iron molybdate, identified as the β-Fe₂(MoO₄)₃ phase. The signals were attributed to Mo⁵⁺ ions and other paramagnetic traces. ias.ac.inresearchgate.net

Neutron Diffraction for Magnetic Structure Elucidation

Neutron diffraction is an indispensable tool for determining the magnetic structure of materials. stfc.ac.ukaps.org Unlike X-rays, neutrons possess a magnetic moment that interacts with the magnetic moments of atoms in a crystal, allowing for the direct visualization of magnetic ordering.

Pioneering work on the structural and magnetic properties of FeMoO₄ was conducted in 1968, investigating different modifications of the compound. acs.org These studies, complemented by magnetic susceptibility measurements, established that this compound exhibits antiferromagnetic ordering at low temperatures. capes.gov.br Antiferromagnetism is a state where the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a low or zero net magnetic moment. The temperature at which this transition from a paramagnetic to an antiferromagnetically ordered state occurs is known as the Néel temperature (Tₙ).

More recent high-pressure neutron powder diffraction experiments have been performed on a high-pressure polymorph, FeMoO₄-II, demonstrating continued interest in how its magnetic structure behaves under extreme conditions. diamond.ac.uk

Studies on analogous compounds, such as α-NiMoO₄ and LiFe(MoO₄)₂, provide further insight into the types of magnetic structures found in these molybdates. For example, α-NiMoO₄ is observed to have a magnetic unit cell that is doubled along one crystal axis, described by a propagation vector k = (0, 0, 1/2). capes.gov.br In the related double molybdate LiFe(MoO₄)₂, which contains Fe³⁺, an antiferromagnetic structure with a propagation vector k = (0, 0.5, 0) is observed below its Néel temperature of approximately 23.8 K. researchgate.netarxiv.orgseu.edu.cn These examples highlight the utility of neutron diffraction in precisely defining the periodic arrangement of magnetic moments.

Magnetic Ordering in Iron Molybdates and Related Compounds

CompoundMagnetic OrderNéel Temperature (Tₙ)Propagation Vector (k)
This compound (FeMoO₄)AntiferromagneticNot specified in resultsNot specified in results
α-Nickel Molybdate (α-NiMoO₄)Antiferromagnetic~19 K(0, 0, 1/2)
Lithium Iron(III) Molybdate (LiFe(MoO₄)₂)Antiferromagnetic~23.8 K(0, 0.5, 0)

Comparison of magnetic ordering characteristics determined by neutron diffraction for iron molybdate and related transition metal molybdates. capes.gov.brresearchgate.netseu.edu.cn

Exchange Coupling Interactions

The collective magnetic behavior of a material is governed by exchange coupling interactions, which are quantum mechanical in nature and describe the interaction between the spins of neighboring atoms. In this compound, the magnetic Fe²⁺ ions are separated by non-magnetic [MoO₄]²⁻ tetrahedra. This structural arrangement typically prevents direct Fe-O-Fe superexchange, which is a common mechanism in many transition metal oxides.

Instead, the magnetic coupling in iron molybdate is believed to be mediated by a longer-range interaction known as supersuperexchange. This interaction occurs along Fe-O-Mo-O-Fe pathways. The electrons from the iron atoms interact via the intervening oxygen and molybdenum atoms, leading to an effective coupling between the iron spins. The negative Curie-Weiss temperature obtained from magnetic susceptibility measurements on related iron molybdates confirms that the dominant exchange interaction is antiferromagnetic, favoring the antiparallel alignment of neighboring spins. seu.edu.cn

Catalytic Efficacy and Reaction Mechanisms of Iron Ii Molybdate

Photocatalytic Degradation Processes

Iron(II) molybdate (B1676688) is an effective photocatalyst, particularly under visible light, due to its suitable band gap. mdpi.com It is utilized in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants in water.

The photocatalytic activity of iron molybdate has been extensively studied for the degradation of organic dyes like Methylene (B1212753) Blue (MB) and Rhodamine B (RhB). When irradiated with light of sufficient energy, iron molybdate generates electron-hole pairs (e⁻/h⁺). These charge carriers react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH), which are responsible for breaking down the complex dye molecules. mdpi.com

Methylene Blue (MB): Iron molybdate nanoparticles have demonstrated exceptional efficacy in the removal of MB. youtube.com Studies have shown that under sunlight illumination, the degradation of MB proceeds rapidly. youtube.com In one study, functionalizing iron molybdate with peroxo groups was found to significantly enhance its photocatalytic activity. mdpi.com The degradation efficiency can be very high, with some reports indicating up to 91% removal of MB. youtube.com The adsorption of the dye onto the catalyst surface can also play a role, sometimes leading to surface sensitization, which further boosts the photocatalytic efficiency. mdpi.commasterorganicchemistry.com

Rhodamine B (RhB): Iron molybdate also shows high activity in the degradation of RhB, often in photo-Fenton-like processes. In this system, H₂O₂ is synergistically activated by both Fe³⁺ and MoO₄²⁻ ions under visible light, leading to the generation of highly oxidizing •OH radicals. researchgate.net Research using Fe₂(MoO₄)₃ nanopowder prepared by co-precipitation demonstrated a degradation efficiency of approximately 97% for RhB within 60 minutes. researchgate.net

DyeCatalyst SystemDegradation EfficiencyTimeReference
Methylene BlueIron Molybdate Nanoparticles91%Not Specified youtube.com
Methylene BluePeroxide-Functionalized Iron Molybdate~70%60 min mdpi.com
Rhodamine BFe₂(MoO₄)₃ / H₂O₂ (Photo-Fenton)~97%60 min researchgate.net

Beyond dyes, iron molybdate is a promising catalyst for the degradation of more complex and persistent micropollutants. It functions as an efficient activator of peroxides, such as persulfate (PS) and peroxymonosulfate (B1194676) (PMS), in photo-assisted AOPs. rsc.org

Redox Catalysis

The catalytic activity of iron molybdate is fundamentally linked to the redox cycling of its iron and molybdenum components. The ability of these metal ions to exist in multiple oxidation states allows the catalyst to facilitate electron transfer in various reactions.

A review of the scientific literature indicates that while iron(II) molybdate is active in redox processes, its primary application is as a catalyst for oxidation reactions, such as the selective oxidation of methanol (B129727). nih.gov Conversely, sodium borohydride (B1222165) (NaBH₄) is a well-known and powerful reducing agent used for the reduction of aldehydes, ketones, and other functional groups in organic synthesis, as well as for synthesizing metallic nanoparticles by reducing metal salts. masterorganicchemistry.comresearchgate.net

There is no significant body of research documenting the use of this compound as a catalyst for reduction reactions where sodium borohydride is the reductant. The typical roles of these two compounds are distinct; iron molybdate facilitates oxidation by being reduced itself (e.g., Fe³⁺ → Fe²⁺) before being re-oxidized by an oxidant like O₂, while sodium borohydride acts as a direct source of hydride ions (H⁻) for reduction. Therefore, this specific catalytic application is not a recognized or studied area for this compound.

Electrocatalytic Water Splitting

FeMoO₄ has been used as a catalyst for oxygen evolution in alkaline solutions. The electrocatalytic activity is dependent on the molar ratio of molybdenum to iron in the oxide, with a [Mo]/[Fe] ratio of 1.0 exhibiting the highest activity. The mechanism involves the adsorption of hydroxide (B78521) ions (OH⁻) onto the catalyst surface, followed by a series of electrochemical steps involving the redox-active metal centers (Fe and Mo) to generate oxygen gas.

CatalystReactionOverpotential @ 10 mA·cm⁻²Tafel SlopeElectrolyteReference
Co₅Fe₅MoO@CPOER245 mV92.2 mV·dec⁻¹Alkaline
Co₅Fe₅MoO@CPHER123.6 mV78.3 mV·dec⁻¹Alkaline
Ni₀.₉Fe₀.₁MoO₄OER299 mVNot Specified1 M KOH

The synergistic catalytic effect between the different metal atoms within the molybdate structure is believed to be responsible for the enhanced electrocatalytic performance.

Oxygen Evolution Reaction (OER) Performance

The oxygen evolution reaction (OER) is a critical, yet kinetically sluggish, half-reaction in electrochemical water splitting. This compound has demonstrated significant activity as an OER catalyst in alkaline solutions. wikipedia.orgnmlindia.org Studies have shown that its electrocatalytic performance is highly dependent on its composition and structure.

Research indicates that the molar ratio of molybdenum to iron is a key determinant of OER activity. nmlindia.org Iron molybdates prepared with a Mo/Fe atomic ratio of 1.0 have been found to exhibit the greatest electrocatalytic activity. nmlindia.orgelectrochemsci.org For instance, FeMoO₄ nanoprisms grown in-situ on nickel foam with a 1:1 molar ratio of Mo:Fe required a low overpotential of 284 mV to achieve a current density of 100 mA cm⁻² in 1.0 M KOH. electrochemsci.org Similarly, FeMoO₄ nanorod arrays on nickel foam achieved a current density of 50 mA cm⁻² at an overpotential of just 293 mV in 1.0 M KOH, demonstrating superior performance and long-term durability. researchgate.net

The catalytic mechanism in alkaline solutions involves the adsorption of hydroxide ions (OH⁻) onto the catalyst surface. nmlindia.org The catalyst facilitates the transfer of four electrons to generate molecular oxygen. The Tafel slope, a key indicator of the reaction mechanism, for OER on iron molybdate has been measured to be approximately 40 mV/dec, suggesting a specific rate-determining step in the multi-electron process. nmlindia.org Furthermore, doping FeMoO₄ with elements like phosphorus has been shown to dramatically enhance OER performance. Phosphorus-doped FeMoO₄ on nickel foam (P-FMO@NF) required an even lower overpotential of only 206 mV to reach a current density of 10 mA cm⁻². nih.gov This enhancement is attributed to the generation of oxygen vacancies and the rapid surface reconstruction into highly active FeOOH during the OER process. nih.gov

OER Performance of Various this compound-Based Catalysts
Catalyst MaterialMorphology/SubstrateElectrolyteOverpotential (mV) @ Current Density (mA cm⁻²)Tafel Slope (mV dec⁻¹)
FeMoO₄Nanorod Array / Nickel Foam1.0 M KOH293 @ 50Not Reported
FeMoO₄ (Fe:Mo = 1:1)Nanoprism / Nickel Foam1.0 M KOH284 @ 100Not Reported
P-FeMoO₄In-situ grown / Nickel Foam1.0 M KOH206 @ 10Not Reported
Fe-Mo₅N₆/MoO₃-550CompositeNot Specified201 @ 10Not Reported

Hydrogen Evolution Reaction (HER) Performance

While more research has focused on its OER capabilities, this compound also shows promise for the hydrogen evolution reaction (HER), the other half-reaction of water splitting. The performance of molybdenum-based materials in HER is well-documented, and FeMoO₄ benefits from this characteristic. mdpi.com

Similarly, creating a heterostructure by doping FeMoO₄ with nitrogen to form N-doped FeMoO₄/Mo₂N on nickel foam resulted in a robust HER catalyst. researchgate.net This material achieved low overpotentials of 23 mV and 29 mV to reach 10 mA cm⁻² in alkaline freshwater and seawater, respectively. researchgate.net The synergistic effect between the components and the creation of defects are credited for this enhanced performance. researchgate.net

HER Performance of Modified this compound Catalysts
Catalyst MaterialMorphology/SubstrateElectrolyteOverpotential (mV) @ Current Density (mA cm⁻²)
P-FeMoO₄In-situ grown / Nickel Foam1.0 M KOH154 @ 10
N-doped FeMoO₄/Mo₂NRod-shaped / Nickel FoamAlkaline Freshwater23 @ 10
N-doped FeMoO₄/Mo₂NRod-shaped / Nickel FoamAlkaline Seawater29 @ 10

Structure-Activity Relationships in this compound Catalysts

The catalytic performance of this compound is intrinsically linked to its physical and chemical structure. Factors such as morphology, surface defects, and electronic interactions between the metal centers play a crucial role in defining its activity and stability.

Influence of Morphology (Nanorods, Nanosheets, Nanoparticles)

The morphology of FeMoO₄ catalysts significantly impacts their performance by influencing the number of exposed active sites, surface area, and charge transfer kinetics. Different synthesis methods can produce FeMoO₄ in various forms, including nanorods, nanosheets, nanoparticles, and nanoprisms. electrochemsci.orgrsc.orgresearchgate.net

FeMoO₄ nanorods have been synthesized and studied, showing high performance in electrochemical applications. rsc.org Interestingly, during electrochemical cycling in lithium-ion batteries, FeMoO₄ nanorods were observed to transform into nanosheets. rsc.orgresearchgate.net This morphological change led to a larger effective surface area and improved reaction kinetics. rsc.orgresearchgate.net In the context of OER, FeMoO₄ nanorod arrays grown on a 3D nickel foam substrate provide a large surface area and efficient charge transport pathways, contributing to their high catalytic activity. researchgate.net Similarly, FeMoO₄ nanoprisms supported on nickel foam also benefit from a unique structure that exposes a high density of active sites. electrochemsci.org The direct growth of these nanostructures on a conductive substrate like nickel foam enhances conductivity and catalyst dispersion, further boosting performance. electrochemsci.org

Role of Surface Defects and Oxygen Vacancies

Surface defects, particularly oxygen vacancies, are critical to the catalytic activity of metal oxides like FeMoO₄. nih.gov These vacancies can act as active sites, modulate the electronic structure of the catalyst, and improve the adsorption of reaction intermediates. nih.govresearchgate.net The unique crystal structure of iron molybdate is noted for being rich in defects. nih.gov

The introduction of oxygen vacancies has been proven to be an effective strategy for enhancing the catalytic performance of FeMoO₄. nih.gov For instance, phosphorus doping of FeMoO₄ was found to generate a high concentration of oxygen vacancies. nih.govresearchgate.net These vacancies improve the interfacial charge transfer properties and accelerate the reconstruction of the catalyst surface into more active phases during OER. nih.gov Oxygen vacancies can act as electron transfer centers, mediating the electron shuttle between Fe³⁺ and Fe²⁺, which is a key process in catalytic activation. nih.gov This modification leads to substantially lower overpotentials for both OER and HER. nih.gov

Synergistic Effects in Mixed Metal Oxides

The high catalytic efficacy of FeMoO₄ is a prime example of synergistic effects in mixed metal oxides. The combination of iron and molybdenum creates a bifunctional catalyst where the properties are superior to those of the individual iron or molybdenum oxides. researchgate.net

In these systems, the different metal cations can play distinct but complementary roles. It has been suggested that the role of iron in iron molybdate catalysts is to facilitate the re-oxidation of reduced molybdenum centers and to aid the transfer of oxygen and water between the catalyst surface and the gas phase. rsc.orgdtu.dk Strong electronic interactions between the iron and molybdenum species can accelerate reaction kinetics. nih.govresearchgate.net This synergy is also observed when iron is used as a dopant in other molybdate systems, such as nickel molybdate (NiMoO₄), where Fe³⁺ doping helps to regulate the electronic structure of the Ni centers, thereby promoting OER activity. bohrium.com The creation of bimetallic or multi-metallic molybdate systems allows for the fine-tuning of electronic structures and the creation of highly active and stable catalysts for water splitting and other reactions. mdpi.com

Electrochemical and Energy Storage Applications of Iron Ii Molybdate

Lithium-Ion Batteries (LIBs)

FeMoO₄ has been investigated primarily as a high-performance anode material for LIBs. wikipedia.orgrsc.org Its application is based on a conversion reaction mechanism, which allows for a higher theoretical capacity compared to traditional graphite (B72142) anodes. oaepublish.com

Anode Material Performance and Mechanism

As an anode material, Iron(II) molybdate (B1676688) operates through a conversion reaction. During the initial discharge process, FeMoO₄ reacts with lithium ions, leading to the formation of metallic iron (Fe) and molybdenum (Mo) nanoparticles embedded within a lithium oxide (Li₂O) matrix. This process involves the reduction of Fe²⁺ and Mo⁶⁺ to their metallic states (Fe⁰ and Mo⁰). The high theoretical capacity of FeMoO₄, estimated to be around 992.3 mA h g⁻¹, is attributed to the multivalent states of both iron and molybdenum, which allows for the transfer of a large number of electrons per formula unit. nih.govnih.gov

Research using FeMoO₄ nanorods as the anode material has demonstrated promising electrochemical performance. researchgate.netrsc.org In one study, these nanorods delivered a high reversible capacity, showcasing their potential for next-generation LIBs. rsc.org The redox processes can be observed in cyclic voltammetry curves, with reduction peaks corresponding to the multi-step reduction of Fe³⁺ to Fe²⁺ and Mo⁶⁺ to Mo⁴⁺, followed by further reduction to their metallic states. nih.gov

Structural and Chemical Evolution upon Electrochemical Cycling

The structure and chemistry of FeMoO₄ electrodes undergo significant evolution during electrochemical cycling, which directly impacts their long-term performance. researchgate.netrsc.org Detailed analyses have revealed that upon the first cycle, the initial FeMoO₄ nanorod structure is irreversibly converted into a mixture of iron(III) oxide (Fe₂O₃) and molybdenum(VI) oxide (MoO₃). researchgate.netrsc.org

Capacity Retention and Rate Capability Enhancements

The capacity retention of FeMoO₄ anodes can be complex. Studies on FeMoO₄ nanorods have shown an initial capacity fade within the first 50 cycles. researchgate.netrsc.org However, this is often followed by a gradual capacity recovery and stabilization. For instance, one study reported a capacity recovery to 1265 mAh g⁻¹ at the 500th cycle at a 1C rate, which then remained stable at approximately 1110 mAh g⁻¹ up to the 1000th cycle. researchgate.netrsc.org This behavior is attributed to the structural and chemical evolution that improves reaction kinetics over time. rsc.org

To enhance rate capability and cycling stability, FeMoO₄ has been composited with conductive materials like reduced graphene oxide (rGO). The rGO wrapping provides a conductive network, which improves electron transport and helps buffer the volume changes during lithiation/delithiation, leading to better stability and performance at high current densities. nih.gov

Table 1: Performance of Iron(II) Molybdate-Based Anodes in LIBs

Electrode MaterialCurrent RateCycle NumberSpecific Capacity (mAh g⁻¹)Key Findings
FeMoO₄ Nanorods1C5001265Capacity recovers after initial fading due to structural evolution. researchgate.netrsc.org
FeMoO₄ Nanorods1C10001110Stable capacity after the 500th cycle. researchgate.netrsc.org
LiFe(MoO₄)₂ Microcrystals1C500925Good crystallinity and suitable grain size enhance performance. nih.gov

Sodium-Ion Batteries

The application of this compound (FeMoO₄) specifically as an electrode material for sodium-ion batteries (SIBs) is a less explored area compared to its use in LIBs. While related iron molybdate compounds like Fe₂(MoO₄)₃ have been investigated as cathode materials for SIBs, exhibiting an initial specific capacity of 82.50 mAhg⁻¹, specific research focusing on the FeMoO₄ stoichiometry is limited. vjs.ac.vn SIBs are considered a promising alternative to LIBs due to the natural abundance and low cost of sodium. wikipedia.orgmdpi.com The larger ionic radius of Na⁺ compared to Li⁺ presents challenges for intercalation chemistry, often leading to slower kinetics and lower capacities. wikipedia.org Further research is required to fully assess the potential and electrochemical performance of FeMoO₄ in sodium-ion systems.

Supercapacitors

This compound has demonstrated significant potential as an electrode material for supercapacitors, where energy is stored through rapid and reversible Faradaic reactions at the electrode surface. wikipedia.orgsci-hub.se It is particularly noted for its pseudocapacitive behavior. sci-hub.se

Pseudocapacitance Contribution

The charge storage mechanism in FeMoO₄ electrodes is a combination of electrical double-layer capacitance (EDLC) and pseudocapacitance, with the latter providing a significant contribution. aucegypt.edu Pseudocapacitance arises from fast, reversible redox reactions involving the Fe and Mo ions on the surface of the material. researchgate.net This allows for higher specific capacitance and energy density than traditional carbon-based EDLCs. bohrium.comencyclopedia.pub

Studies have shown that FeMoO₄ can function effectively as a negative electrode (anode) in asymmetric supercapacitors. nih.govaucegypt.edu For instance, honeycomb-like FeMoO₄ nanosheet arrays tested in a negative potential window exhibited a high specific capacitance of 477.47 F g⁻¹ at a current density of 2 A g⁻¹, along with excellent rate capability and cycling stability over thousands of cycles. sci-hub.se Compositing FeMoO₄ with materials like rGO further enhances performance by improving conductivity and surface area. An rGO-wrapped tubular FeMoO₄ electrode delivered a specific capacitance of 135.2 F g⁻¹ in a neutral electrolyte, with outstanding cycling stability. nih.gov

Table 2: Performance of this compound-Based Electrodes in Supercapacitors

Electrode MaterialElectrolyteCurrent DensitySpecific CapacitanceKey Findings
FeMoO₄ HNSAs (Negative Electrode)-2 A g⁻¹477.47 F g⁻¹Exhibits excellent pseudocapacitive behavior and rate capability. sci-hub.se
β-FeMoO₄ Nanoparticles (Negative Electrode)2 M KOH1 A g⁻¹600 F g⁻¹Demonstrates remarkable specific capacitance in an alkaline electrolyte. aucegypt.edu
rGO-FeMoO₄ Nanotubes1 M Na₂SO₄2 A g⁻¹135.2 F g⁻¹rGO enhances conductivity and cycling stability (96.45% retention after 5000 cycles). nih.gov
FeMoO₄/r-GO Nanocomposite-1 A g⁻¹240 F/gComposite shows significantly higher capacitance than pure FeMoO₄ (167 F/g). x-mol.net

Energy Density and Power Density Characteristics

This compound (FeMoO₄) and its composites have been investigated as electrode materials in energy storage devices, particularly supercapacitors, where energy and power densities are critical performance metrics. The performance often depends on the specific composition and architecture of the electrode.

When incorporated into an asymmetric supercapacitor, nickel-doped iron molybdate (specifically, a composite with a Ni/Fe mole ratio of 0.25:1) used as the anode can achieve an energy density ranging from 82.44 to 47.87 Wh kg⁻¹ over a power density range of 849.91 to 8489.2 W kg⁻¹. researchgate.net Another configuration, utilizing rGO–FeMoO₄@CC as the negative electrode and rGO–MnO₂@CC as the positive electrode, resulted in an asymmetric supercapacitor with a specific energy density of 38.8 Wh kg⁻¹. mdpi.com In a different study, a ternary nanocomposite of Fe₂O₃/rGO/PPy demonstrated a high energy density of 87.05 Wh kg⁻¹ at a corresponding power density of 500 W kg⁻¹. bohrium.com These values highlight the potential of iron molybdate-based materials in bridging the gap between traditional capacitors and batteries.

Table 1: Energy and Power Density of Iron Molybdate-Based Supercapacitors

Electrode/Device ConfigurationEnergy Density (Wh kg⁻¹)Power Density (W kg⁻¹)Source(s)
Ni-doped Fe₂(MoO₄)₃ Anode82.44 - 47.87849.91 - 8489.2 researchgate.net
rGO–FeMoO₄@CC // rGO–MnO₂@CC ASC38.8Not Specified mdpi.com
Fe₂O₃/rGO/PPy Nanocomposite87.05500 bohrium.com

Solid Oxide Fuel Cells (SOFCs)

In the field of high-temperature energy conversion, iron molybdate-containing compounds, particularly double perovskite molybdates, are promising materials for electrodes in solid oxide fuel cells (SOFCs). mdpi.comdntb.gov.ua Compounds like Strontium ferromolybdate (Sr₂FeMoO₆-δ or SFM) have been extensively studied as both anode and cathode materials. mdpi.comoaepublish.commdpi.com

These materials are noted for their high electronic conductivity, excellent redox stability, and catalytic activity for fuel oxidation. mdpi.commdpi.com A key advantage of using these molybdates is their resistance to carbon deposition and sulfur poisoning, which are common degradation issues for traditional nickel-based cermet anodes. mdpi.commdpi.com For instance, Sr₂Fe₁.₅Mo₀.₅O₆ (SFM₀.₅) has been identified as a highly suitable cathode material, exhibiting excellent oxygen reduction reaction (ORR) activity and achieving peak power densities of 0.500 W·cm⁻² in wet H₂, 0.230 W·cm⁻² in CH₄, and 0.391 W·cm⁻² in CH₃OH fuels at 800 °C. oaepublish.com The use of these materials in SOFCs, especially with La₁₋ₓSrₓGa₁₋ᵧMgᵧO₃₋δ (LSGM) electrolytes, has been shown to yield high power densities, positioning them as viable alternatives to conventional SOFC electrode materials. mdpi.com

Doping Strategies for Enhanced Electrochemical Performance

Doping with other transition metals is a widely employed strategy to enhance the electrochemical properties of iron molybdate. This approach aims to modify the crystal structure, improve electronic conductivity, and increase the number of electrochemically active sites, thereby boosting performance in applications like batteries and supercapacitors. researchgate.net The introduction of dopants can create defects, alter electronic structures, and improve the structural integrity of the host material during electrochemical cycling. researchgate.netnih.gov

For example, doping nickel molybdate with iron has been shown to reduce band gap energy and improve electrical conductivity, leading to significantly enhanced specific capacitance. researchgate.net Similarly, doping iron molybdate with other elements is explored to tune its properties for specific applications, such as improving catalytic activity for the oxygen evolution reaction (OER) or enhancing charge storage capacity. researchgate.netnih.gov

Nickel has been identified as an effective dopant for improving the energy storage capabilities of iron molybdate. researchgate.net Research on Ni-doped iron molybdate [Fe₂(MoO₄)₃] nanocomposites has demonstrated significant performance gains for both supercapacitors and lithium-ion batteries. researchgate.net

As a supercapacitor anode, a Ni-doped Fe₂(MoO₄)₃ composite with an optimal doping mole ratio of Ni/Fe = 0.25:1 exhibited a specific capacitance of 795.97 F g⁻¹ at a current density of 1 A g⁻¹. researchgate.net This represents a substantial improvement over the undoped material. When used as a battery anode, the same optimized material delivered a high capacity of 1109.9 mAh g⁻¹ with good rate performance. researchgate.net The incorporation of nickel was found to not only boost the charge storage capacity but also to enhance the structural and electrochemical stability of the material during cycling. researchgate.net

Table 2: Performance Enhancement of Iron Molybdate with Nickel Doping

ApplicationMaterialPerformance MetricValueSource(s)
Supercapacitor AnodeNi-doped Fe₂(MoO₄)₃ (Ni/Fe = 0.25:1)Specific Capacitance795.97 F g⁻¹ (at 1 A g⁻¹) researchgate.net
Battery AnodeNi-doped Fe₂(MoO₄)₃ (Ni/Fe = 0.25:1)Specific Capacity1109.9 mAh g⁻¹ researchgate.net

Electrochemical Reaction Kinetics

The electrochemical reaction kinetics of this compound are a key determinant of its performance in energy storage devices. These kinetics are influenced by the material's morphology, composition, and structural evolution during cycling. researchgate.netrsc.org In lithium-ion batteries, FeMoO₄ nanorods undergo a conversion reaction, transforming into a mixture of Fe₂O₃ and MoO₃ after the first cycle. researchgate.netrsc.org Subsequent cycling leads to grain refinement and amorphization, which surprisingly improves performance by increasing the effective surface area and enhancing reaction kinetics. researchgate.netrsc.org

Sensor Applications of Iron Ii Molybdate

Gas Sensing Technologies

The application of iron molybdate (B1676688) compounds in gas sensing is an active area of research. However, it is crucial to distinguish between the different oxidation states of iron, as most of the available research focuses on iron(III) molybdate (Fe₂(MoO₄)₃).

Hydrogen Sulfide (B99878) (H₂S) Gas Sensing

While iron(III) molybdate has been investigated for hydrogen sulfide (H₂S) detection, specific studies detailing the use of iron(II) molybdate for this purpose are limited in publicly available scientific literature. Research has shown that porous iron(III) molybdate nanorods can detect H₂S at low operating temperatures of 80 °C with high sensitivity, good selectivity, and long-term stability. researchgate.netscience.gov In some studies, β-FeMoO₄ is mentioned as a starting material which is then oxidized to a mixed oxide, Fe₂O₃—Fe₂(MoO₄)₃, for H₂S sensing applications. researchgate.net These sensors operate by detecting changes in conductivity upon exposure to H₂S gas in a concentration range of 1–20 ppm in the air. researchgate.net Another study noted that FeMoO₄ nanorods were fabricated for H₂S gas sensing, demonstrating sensitivity to concentrations as low as 100 parts per billion (ppb) at room temperature. science.gov However, detailed performance data for pure this compound in this application is not extensively documented.

Sensing Mechanism and Selectivity

The gas sensing mechanism of metal oxides like iron molybdate typically involves the adsorption of oxygen molecules onto the material's surface, which then interact with the target gas. For an n-type semiconductor, this interaction releases electrons back to the material, increasing its conductivity. In the case of H₂S sensing with iron molybdate materials, the interaction leads to the formation of sulfide ions and water at elevated temperatures. researchgate.net

The selectivity of a sensor refers to its ability to detect a specific target gas in the presence of other interfering gases. While good selectivity for H₂S has been reported for iron(III) molybdate-based sensors, comprehensive studies on the selectivity of pure this compound gas sensors are not widely available.

Humidity Sensing Devices

The use of metal molybdate compounds in humidity sensors is a known application area. researchgate.netmdpi.com These sensors typically work by measuring the change in electrical resistance or capacitance as water molecules are adsorbed onto the surface of the sensing material. However, specific research focusing on the application of pure this compound (FeMoO₄) in humidity sensing devices is not extensively reported in the available scientific literature. Studies in this area have predominantly centered on composite materials, such as bismuth iron molybdate. researchgate.netama-science.orgcapes.gov.br

Electrochemical Sensors

This compound has shown significant promise in the field of electrochemical sensing, particularly for the detection of neurotransmitters.

Dopamine (B1211576) Detection and Quantification

Notably, a sensor utilizing a molecularly imprinted polymer showed a 3.2 times higher sensitivity for dopamine compared to a non-imprinted version, highlighting the potential for developing highly sensitive dopamine sensors based on related technologies. researchgate.net

Sensitivity, Selectivity, and Detection Limits

The table below summarizes the performance of an this compound-based electrochemical sensor for norepinephrine (B1679862) detection.

ParameterValueReference
AnalyteNorepinephrine researchgate.neticm.edu.pl
Linear Range5.0 x 10⁻⁸ M to 2.0 x 10⁻⁴ M researchgate.neticm.edu.pl
Detection Limit3.7 x 10⁻⁹ M (3.7 nM) researchgate.net

This sensor demonstrated good selectivity, with negligible interference from structurally related molecules like epinephrine. researchgate.net The high sensitivity is attributed to the polycrystalline nature of the FeMoO₄ nanorods, which enhances electron transport. researchgate.net

Advanced Hybrid Materials and Composites Featuring Iron Ii Molybdate

Iron(II) Molybdate (B1676688) with Titanium Dioxide Composites for Photocatalysis

The combination of iron(II) molybdate with titanium dioxide (TiO₂) has led to the development of efficient photocatalytic composites. These materials leverage the properties of both components to achieve enhanced performance in the degradation of organic pollutants under light irradiation.

A novel 0D/3D TiO₂@FeMoO₄ binary composite has been synthesized, demonstrating boosted photocatalytic performance. dntb.gov.uaresearchgate.net This composite material is designed to overcome the limitations of pure TiO₂, such as its large band gap (3.2 eV for anatase), which restricts its use to UV light, and the high recombination rate of photo-generated electron-hole pairs. rsc.org By creating a heterojunction with FeMoO₄, the composite can absorb a broader spectrum of light and improve charge separation, leading to more efficient generation of reactive oxygen species for pollutant degradation. researchgate.netresearchgate.net

Research Findings on Photocatalytic Composites

Composite SystemTarget PollutantKey FindingReference
TiO₂@FeMoO₄Organic DyesBoosted photocatalytic performance through a Z-scheme mechanism. dntb.gov.uaresearchgate.net
rGO/FeMoO₄Malachite Green, Phenol (B47542)10% rGO content showed the highest photodegradation and H₂ evolution. researchgate.netresearchgate.net
Fe-TiO₂Reactive Black 5 DyeOptimal performance achieved with 0.1 wt% iron loading and 300°C calcination. researchgate.net
APM-TiO₂TetracyclineComposite (9:1 w/w) achieved 96.5% degradation. rsc.org

Integration with Carbon-Based Materials (e.g., Carbon Cloth, Graphene)

Integrating this compound with carbon-based materials like graphene and carbon cloth creates composites with enhanced electrical conductivity, larger surface area, and improved stability, making them suitable for energy storage and catalysis.

Composites of this compound and reduced graphene oxide (rGO) have been synthesized via hydrothermal methods. researchgate.netdiva-portal.org The rGO serves as a conductive network, facilitating electron transfer and providing a high surface area for electrochemical reactions. In supercapacitor applications, an FeMoO₄/rGO composite exhibited a specific capacitance of 135 F g⁻¹ at a current density of 1 A g⁻¹, which is significantly higher than that of pure FeMoO₄ (96 F g⁻¹) or rGO (66 F g⁻¹). researchgate.net The graphene component not only improves conductivity but also helps to prevent the aggregation of the FeMoO₄ nanoparticles, thus maintaining a high number of active sites. researchgate.netbohrium.com

For photocatalysis, rGO/FeMoO₄ nanocomposites have demonstrated superior performance in degrading pollutants like malachite green and phenol, as well as in hydrogen evolution under natural sunlight. researchgate.netresearchgate.netdiva-portal.org The rGO enhances visible light absorption and promotes the separation of photo-induced electrons and holes, boosting the catalytic efficiency. researchgate.net

Carbon cloth can be used as a flexible, conductive substrate for growing molybdate-based materials, creating binder-free electrodes for applications like the hydrogen evolution reaction (HER) and supercapacitors. mdpi.comrsc.orgacs.org This direct growth method ensures strong adhesion and good electrical contact between the active material and the current collector. rsc.org

Bimetallic Molybdate Composites

Novel nanoflower-like structures of cobalt-iron molybdate (CoₓFe₁₀-ₓMoO@CP) have been grown directly on carbon paper (CP). mdpi.comresearchgate.net By systematically varying the cobalt-to-iron ratio, the electrocatalytic performance for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) can be optimized. A composite with an equal molar ratio of cobalt and iron (Co₅Fe₅MoO@CP) was found to be the most effective. mdpi.com

This optimal composite provides a large number of active sites for electrocatalysis. mdpi.com Density functional theory (DFT) calculations have revealed that the enhanced HER performance stems from a synergistic effect between the iron and cobalt atoms, while cobalt atoms act as the primary catalytic centers for the OER. researchgate.net These bimetallic composites demonstrate excellent stability in alkaline environments, making them promising for industrial applications. mdpi.comresearchgate.net

Electrocatalytic Performance of Co₅Fe₅MoO@CP

ReactionOverpotential (at 10 mA·cm⁻²)Tafel SlopeReference
HER123.6 mV78.3 mV·dec⁻¹ mdpi.com
OER245 mV92.2 mV·dec⁻¹ mdpi.com
Overall Water Splitting1.60 V (cell voltage)N/A mdpi.comresearchgate.net

Mineral Hydrogels with Integrated Iron Molybdate Redox Centers

Purely inorganic hydrogels can be synthesized using simple iron and molybdate salts, creating materials with unique properties for applications in energy storage and biocompatible devices. These hydrogels consist of a network of mineral nanoparticles and a large amount of water. researchgate.net

A notable example is a mineral hydrogel formed by mixing solutions of iron(III) chloride (FeCl₃·6H₂O) and ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O). researchgate.net This process yields a hydrogel containing amorphous hydrated iron molybdate nanoparticles. A key feature of this hydrogel is the presence of the Fe²⁺/Fe³⁺ redox couple, which imparts significant pseudocapacitive properties to the material. This allows the hydrogel to function as an all-in-one charge storage device, acting as the electroactive material, electrolyte, and separator simultaneously. researchgate.net

These mineral hydrogels exhibit high ionic conductivity and can host various ions. They are also noted for their low cytotoxicity, self-healing capabilities, and remarkable stability, showing no significant swelling or disintegration even after prolonged immersion in water. researchgate.net

Residual Stress-Strengthened Monolithic Ceramics from Iron Molybdate Gels

A novel and green manufacturing process allows for the creation of strong, monolithic ceramics directly from purely inorganic gels (PIGs) of iron molybdate at mild temperatures. chemrxiv.orgchemrxiv.orgresearchgate.net This method mimics biomineralization processes and avoids the high-temperature sintering typically required for ceramic production. chemrxiv.org

The process begins by creating a PIG by mixing common iron and molybdate salts. chemrxiv.orgresearchgate.net This gel, which consists of hydrated amorphous iron molybdate nanoparticles (FeMo₂H₇O₁₁) and about 80 wt% water, is then dried at a mild temperature (e.g., 60°C). researchgate.net During drying, uneven volume shrinkage from the outside in builds up significant compressive residual stress within the material. chemrxiv.orgchemrxiv.org This internal stress, analogous to the effect seen in Prince Rupert's drops, fuses the amorphous nanoparticles into a continuous, strengthened ceramic monolith. chemrxiv.orgchemrxiv.org

The resulting black ceramic block exhibits impressive mechanical properties, with a hardness of up to 1.7 GPa and an elastic modulus of 17.5 GPa, comparable to human cortical bone. chemrxiv.orgresearchgate.net Interestingly, the residual stress also induces local structural changes in the Fe-O octahedrons, causing a dramatic reduction in the material's bandgap from 2.6 eV to 0.9 eV. chemrxiv.org If the ceramic monolith is ground into a powder, the residual stress is relieved, and the material reverts to its original yellow color and larger bandgap. chemrxiv.org This dehydration-induced fusion and strengthening approach offers a promising, energy-efficient pathway for manufacturing ceramics. chemrxiv.orgresearchgate.net

Mechanical Properties of Stress-Strengthened Iron Molybdate Ceramic

PropertyValueComparisonReference
Hardness0.79 - 1.7 GPaComparable to human cortical bone chemrxiv.orgresearchgate.net
Elastic Modulus15 - 17.5 GPaComparable to human cortical bone chemrxiv.orgresearchgate.net
Bandgap (Stressed)0.9 eVSignificantly reduced from original state chemrxiv.org
Bandgap (Powder)2.6 eVReverts to higher value upon stress relief chemrxiv.org

Theoretical and Computational Investigations of Iron Ii Molybdate

Density Functional Theory (DFT) for Electronic Structure and Atomic Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to iron molybdate (B1676688) compounds to understand their magnetic properties, bonding, and electronic states.

DFT calculations have been used to confirm the antiferromagnetic ground state of related double molybdates like LiFe(MoO₄)₂. seu.edu.cn In such studies, various possible magnetic arrangements, including ferromagnetic and different antiferromagnetic configurations, are modeled to determine the lowest energy state. seu.edu.cn For LiFe(MoO₄)₂, DFT confirmed the antiferromagnetic ground state and provided numerical estimates for the exchange coupling constants. seu.edu.cn Analysis of the Density of States (DOS) reveals the contribution of different atomic orbitals to the electronic bands. seu.edu.cn For instance, the topmost valence bands are typically composed of hybrid O 2p and Fe 3d orbitals, while the lowest conduction bands are primarily derived from Fe 3d orbitals. seu.edu.cn

The accuracy of DFT calculations for systems containing transition metals like iron and molybdenum can be highly dependent on the choice of the exchange-correlation functional. nih.gov Studies on Mo-Fe dimers, relevant to iron molybdate structures, show that the calculated metal-metal distance is sensitive to the amount of exact exchange in the functional. nih.gov The ability of a functional to accurately reproduce geometric parameters often correlates with its ability to describe the metal-ligand covalency and, consequently, the superexchange interactions that govern the material's magnetic properties. nih.gov

Further computational studies on related NASICON-type structures, such as NaFe₂(PO₄)(MoO₄)₂, have used DFT to understand the effects of doping. nih.gov These calculations show that strategic substitution, for example of In³⁺ for Fe³⁺, can reduce the energy bandgap, which complements experimental findings. nih.gov

Table 1: Representative DFT Calculation Results for Iron Molybdate-Related Systems

Compound/System Property Investigated Key Finding Reference
LiFe(MoO₄)₂ Magnetic Ground State Confirmed antiferromagnetic ordering. seu.edu.cn
LiFe(MoO₄)₂ Electronic Structure (DOS) Valence bands from hybrid O 2p and Fe 3d orbitals; conduction bands from Fe 3d orbitals. seu.edu.cn
Mo-Fe Dimers Geometric Structure Metal-metal distance is highly sensitive to the DFT functional used. nih.gov

Computational Modeling of Catalytic Reaction Pathways

Iron molybdate catalysts are crucial for the industrial-scale selective oxidation of methanol (B129727) to formaldehyde (B43269). uah.eduacs.org Computational modeling plays a significant role in understanding the atomic-level details of the catalytic process, including the nature of active sites and the reaction mechanism. soton.ac.uk

A central debate in the catalysis community is whether the active phase is the stoichiometric Fe₂(MoO₄)₃ or a molybdenum-rich surface layer. acs.orgsoton.ac.uk Computational modeling has been employed to investigate the surface structure of these catalysts. soton.ac.uk Studies have modeled the adsorption of MoO₃ units on the most stable surface of α-Fe₂O₃ to determine the preferred binding sites. soton.ac.uk These theoretical models, combined with experimental data, suggest that a terminating layer of octahedral molybdenum units bound to an iron oxide core constitutes the active and selective phase for methanol oxidation. acs.orgsoton.ac.uk This overlayer is believed to be the fundamental active surface, and its presence is crucial for catalyst performance. acs.org

Furthermore, there is a recognized need for computer-based simulations to analyze the bonding energy between the catalyst surface and oxygen. mdpi.com Such analyses are essential for understanding the redox cycle of the catalyst, which involves the reduction of the surface by methanol and its reoxidation by gas-phase oxygen. mdpi.com A well-balanced redox process is critical for extending the catalyst's life and maintaining high selectivity towards formaldehyde. mdpi.com While detailed quantum mechanical simulations of the entire reaction pathway are complex, modeling key steps like reactant adsorption and surface reduction/reoxidation provides invaluable insights. soton.ac.uk

Simulation of Ion Diffusion in Energy Storage Materials

Transition metal molybdates, including FeMoO₄, have garnered significant attention as high-performance electrode materials for lithium-ion batteries (LIBs) and supercapacitors. researchgate.netresearchgate.net Their ability to host ions is fundamentally linked to their crystal structure and the diffusion pathways available for ions like Li⁺ and Na⁺. Computational simulations are critical for understanding and predicting ion mobility within these materials.

For example, FeMoO₄ nanorods have been demonstrated as a promising anode material for LIBs, exhibiting high specific capacity over many cycles. rsc.org The electrochemical process involves significant structural and chemical changes, including the conversion of FeMoO₄ into a Fe₂O₃/MoO₃ mixture and subsequent grain refinement and amorphization. rsc.org While direct simulation of such large-scale morphological changes is challenging, computational methods can model the underlying ion transport.

First-principles calculations have been explicitly used to investigate ion diffusion in related molybdate cathode materials. nih.gov In a study of indium-substituted sodium-iron phosphomolybdate, DFT calculations were performed to determine the Na⁺ migration energy barrier. nih.gov The results confirmed that doping the structure with a larger ion like In³⁺ expands the lattice, thereby lowering the energy barrier for Na⁺ diffusion and enhancing the ion mobility. nih.gov Similarly, computational modeling has been used to understand the superior electrochemical properties of crystalline CaMoO₄ compared to its amorphous form in sodium-ion systems, attributing it to enhanced Na⁺ ion diffusivity and electron transport in the crystalline structure. rsc.org These studies highlight the predictive power of simulations in designing better electrode materials by optimizing ion diffusion pathways.

Table 2: Computational Findings on Ion Diffusion in Molybdate-Based Electrodes

Material System Ion Computational Method Key Finding Reference
NaFe₂₋ₓInₓ(PO₄)(MoO₄)₂ Na⁺ First-principles (DFT) Indium doping lowers the Na⁺ migration energy barrier. nih.gov
CaMoO₄ Na⁺ Computational Modeling Crystalline structure provides enhanced Na⁺ diffusivity compared to amorphous form. rsc.org

Prediction of Novel Structures and Properties

Computational methods are not only for explaining the properties of known materials but also for predicting novel structures with desired functionalities. In the context of iron molybdate, this includes predicting the stability of new phases, understanding the structure of complex interfaces, and designing materials with tailored catalytic or energy storage properties.

Theoretical input is considered crucial for refining the structure of complex materials like ordered iron-molybdate thin films, which serve as model catalysts. uah.edu By simulating different atomic arrangements and comparing their calculated properties (e.g., vibrational spectra, electronic states) with experimental data, a more accurate structural model can be developed. uah.edu

The synthesis of novel materials, such as a molybdate-substituted analogue of the iron oxyhydroxide akaganéite, raises fundamental questions about atomic arrangements that computation can help answer. acs.org For instance, calculations can determine the energetic feasibility of molybdate anions substituting for iron within the lattice versus occupying tunnel sites, a distinction that is difficult to resolve experimentally but critical for understanding the material's properties. acs.org The formation of various phases like Fe₂(MoO₄)₃, Fe₂Mo₃O⁸, and FeMoO₄ during synthesis and reduction processes can also be rationalized through computational studies that predict the relative stability of these different structures under specific conditions. mdpi.comrsc.org By leveraging these predictive capabilities, researchers can accelerate the discovery and design of new iron molybdate-based materials for advanced applications.

Conclusion and Outlook for Iron Ii Molybdate Research

Summary of Key Academic Contributions

Research into iron(II) molybdate (B1676688) (FeMoO₄) and its related ferric form, iron(III) molybdate (Fe₂(MoO₄)₃), has yielded significant contributions across several scientific fields. A primary area of academic focus has been in catalysis, particularly the selective oxidation of methanol (B129727) to formaldehyde (B43269). rsc.orgresearchgate.net Studies have demonstrated that industrial catalysts are often composed of Fe₂(MoO₄)₃ with an excess of MoO₃, which is thought to stabilize the active phase. researchgate.netrsc.org A key finding is that the catalytic activity is often attributed to a surface layer of amorphous molybdenum oxide (MoOₓ) on the iron molybdate core. acs.orgsoton.ac.uk Researchers have also successfully prepared iron molybdate catalysts using iron(II) precursors, which offers advantages such as reducing the acidity of preparation solutions. researchgate.net

In the realm of energy storage, FeMoO₄ nanorods have been synthesized and shown to be a high-performance anode material for lithium-ion batteries (LIBs). researchgate.netwikipedia.orgrsc.org Investigations have detailed the structural and chemical evolution of the material during cycling, noting a conversion to a Fe₂O₃/MoO₃ mixture and a gradual amorphization and grain refinement, which ultimately enhances electrochemical performance. researchgate.netrsc.org Beyond batteries, FeMoO₄ has also been explored as an anode material in aqueous supercapacitors, leveraging its rapid redox reactions. wikipedia.org

Environmental applications represent another significant research front. Iron molybdate nanoparticles have been effectively used as a nanosorbent for the removal of dyes like methylene (B1212753) blue from aqueous solutions. mdpi.com Furthermore, its photocatalytic properties have been harnessed for the degradation of pesticides, demonstrating its potential in wastewater treatment. researchgate.net

The synthesis and characterization of iron molybdate have also been a central theme. Academics have developed and refined numerous preparation methods, including co-precipitation, hydrothermal and solvothermal synthesis, and decomposition of oxalate (B1200264) precursors. researchgate.netresearchgate.netcardiff.ac.uk These methods allow for the creation of various nanostructures, such as nanorods and nanoparticles, which exhibit enhanced properties due to their high surface area. researchgate.netmdpi.com

Table 1: Key Academic Research Areas for Iron Molybdate

Research Area Key Findings Representative Compounds Citations
Catalysis Active in methanol to formaldehyde oxidation; surface MoOₓ layer is crucial for activity. Fe₂(MoO₄)₃, MoO₃ rsc.orgrsc.orgacs.org
Energy Storage High-performance anode material for Li-ion batteries and supercapacitors. FeMoO₄ researchgate.netwikipedia.orgrsc.org
Environmental Remediation Effective nanosorbent for dye removal and photocatalyst for pesticide degradation. Fe₂(MoO₄)₃ mdpi.comresearchgate.net

| Materials Synthesis | Development of methods (hydrothermal, solvothermal) to produce nanostructured materials. | FeMoO₄, Fe₂(MoO₄)₃ | researchgate.netresearchgate.netcardiff.ac.uk |

Identification of Knowledge Gaps and Emerging Research Avenues

Despite significant progress, several knowledge gaps persist in the understanding and application of iron(II) molybdate. A fundamental question that continues to be debated is the precise nature of the active site in catalysis. While a surface MoOₓ layer is widely accepted as being critical, the exact role of the underlying Fe₂(MoO₄)₃—whether it is merely a support or possesses intrinsic activity—requires further clarification. rsc.orgacs.org The dynamic changes that the catalyst undergoes under reaction conditions, particularly the deactivation mechanisms and the volatilization of molybdenum, are not fully understood, limiting the rational design of more stable catalysts. rsc.orgsoton.ac.uk

The regeneration and reuse of spent iron molybdate catalysts present a significant challenge and an important research avenue. Developing cost-effective and efficient methods to recover molybdenum and regenerate the catalyst's structure and activity is crucial for industrial sustainability. acs.org While initial studies on ammonia (B1221849) leaching show promise, more research is needed to optimize the process for large-scale applications. acs.org

In energy storage, while the high capacity of FeMoO₄ anodes is attractive, the mechanisms behind the capacity fading in initial cycles and the subsequent recovery require deeper investigation. researchgate.netrsc.org Understanding this electrochemical "activation" process is key to unlocking the material's full potential and improving long-term cycling stability from the very first cycle.

Emerging research is also pointing towards new applications. The use of iron molybdate in more complex catalytic systems, such as photo-Fenton processes for degrading persistent organic pollutants, is a promising field. nih.gov The synergistic effects between the material, oxidants like persulfate, and light are not well understood and represent a key area for future investigation. nih.gov Additionally, the role of molybdate in biological systems, such as in symbiotic nitrogen fixation, suggests new bio-inorganic research avenues that could be explored. biorxiv.org

Prospects for Advanced Materials Design and Functionality

The future of this compound research lies in the rational design of advanced materials with tailored functionalities. A major thrust is the development of materials with high surface areas to enhance catalytic performance. One promising strategy is the design of core-shell nanostructures, such as a MoOₓ shell on an iron oxide core, which can achieve significantly higher surface areas than conventionally prepared bulk catalysts. rsc.orgacs.org Another innovative approach is the use of metal-organic frameworks (MOFs) as precursors to synthesize porous iron molybdate catalysts with exceptionally high specific surface areas and improved catalytic selectivity for reactions like the conversion of methanol to dimethoxymethane. nanochemres.org

Nanostructuring will continue to be a dominant theme. The synthesis of specific morphologies, such as nanorods, nanosheets, or highly porous aggregates, can be used to optimize performance in specific applications. researchgate.netrsc.org For instance, one-dimensional nanorods have shown excellent performance as battery anodes, and controlling their dimensions and crystallinity could lead to further improvements in rate capability and cycle life. researchgate.net

The design of composite materials also holds significant potential. Combining iron molybdate with other materials, such as silica (B1680970) matrices or conductive carbon, could enhance its stability and functionality. mdpi.com For environmental applications, creating composites could improve the separation and recovery of the material after water treatment. mdpi.com

Furthermore, there is great potential in tuning the electronic properties of iron molybdate through doping or the creation of surface oxygen vacancies. nih.gov These modifications can enhance photocatalytic activity and improve the activation of oxidants in advanced oxidation processes, leading to more efficient degradation of pollutants. nih.gov The goal is to move beyond empirical discovery towards a knowledge-based design of iron molybdate materials optimized for catalysis, energy storage, and environmental remediation.

Table 2: Future Directions in Iron Molybdate Materials Design

Design Strategy Targeted Functionality Potential Application Citations
Core-Shell Nanostructures High surface area, enhanced catalytic activity. Methanol Oxidation rsc.orgacs.org
MOF-derived Materials High porosity, improved selectivity. DMM Synthesis nanochemres.org
Morphology Control (Nanorods) Improved electrochemical kinetics. Li-ion Batteries researchgate.netrsc.org

| Defect Engineering | Enhanced photocatalytic efficiency. | Water Treatment | nih.gov |

Methodological Advancements and Future Characterization Techniques

Advancements in synthesis and characterization methodologies are critical to deepening the understanding of this compound and driving future discoveries. Methodological progress in synthesis has moved beyond traditional co-precipitation to include techniques like hydrothermal, solvothermal, and microwave-hydrothermal methods, which offer better control over particle size, morphology, and phase purity. researchgate.net More advanced techniques like supercritical antisolvent (SAS) precipitation are also being explored to produce catalysts with enhanced surface areas. rsc.org

The most significant future advancements will likely come from the application of sophisticated, multi-technique characterization approaches, particularly those performed in situ or operando. To truly understand the dynamic nature of iron molybdate catalysts, it is essential to study their structure under actual reaction conditions. Techniques such as the combination of in situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) have proven invaluable for tracking phase transitions and the reduction/oxidation states of both iron and molybdenum during redox cycling. researchgate.netrsc.org

Future research will increasingly rely on surface-sensitive techniques to probe the active sites. Low-energy ion scattering (LEIS) and aberration-corrected scanning transmission electron microscopy (STEM) coupled with electron energy loss spectroscopy (EELS) have been instrumental in confirming the surface segregation of molybdenum, and their continued use will be vital. acs.orgsoton.ac.uk

Looking ahead, the integration of computational modeling with experimental data will be crucial. Density Functional Theory (DFT) calculations can provide insights into surface structures, adsorption energies, and reaction pathways that are difficult to access experimentally. soton.ac.uk The synergy between advanced in situ characterization and high-level theoretical modeling will enable a more complete, atomic-level understanding of iron molybdate's structure-performance relationships, paving the way for the next generation of materials.

Q & A

Q. What are the established synthesis methods for Iron(II) molybdate, and how do experimental parameters influence phase purity?

this compound is typically synthesized via co-precipitation, sol-gel, or mechanochemical routes. For co-precipitation, maintaining a pH ≤ 2 is critical to avoid Mo loss, as higher pH (>2) leads to dissolution of Mo species . Mechanochemical synthesis offers a greener alternative, enabling rapid solid-state reactions without solvents, yielding nanoparticles with high catalytic activity . When using Fe(II) precursors (e.g., ammonium molybdoferrate(II)), the acidity of the solution can be reduced (pH 5–6), minimizing Fe(III) oxide impurities and enhancing selectivity in methanol oxidation . Phase purity is verified via XRD, with characteristic peaks at 2θ = 23.1°, 25.6°, and 27.3° for monoclinic FeMoO₄ .

Q. How do Fe/Mo stoichiometric ratios affect catalytic performance in methanol oxidation?

A Mo/Fe ratio >1.5 is essential for optimal activity and selectivity in formaldehyde production. Ratios <1.5 result in Fe₂O₃ segregation, which reduces active sites and promotes CO₂ byproducts. For example, catalysts with Mo/Fe = 2.3 exhibit 95% formaldehyde selectivity at 300°C, whereas lower ratios (1.0) show <70% selectivity due to Fe₂O₃ patches . ICP-MS and EDXA are used to confirm bulk and surface composition, while operando Raman spectroscopy tracks dynamic changes in Mo-O-Fe linkages during reaction cycles .

Q. What characterization techniques are critical for assessing this compound’s structural and thermal stability?

  • XRD : Identifies crystallographic phases and detects impurities (e.g., Fe₂O₃).
  • TGA/DSC : Reveals thermal stability; bulk FeMoO₄ decomposes above 400°C in inert atmospheres, while core-shell MoOx@Fe₂O₃ structures (5 wt% Al-doped) retain stability up to 550°C .
  • BET Surface Area Analysis : Core-shell catalysts achieve 30–40 m²/g, versus 5–8 m²/g for bulk FeMoO₄, enhancing methanol conversion rates .

Advanced Research Questions

Q. How can operando spectroscopy resolve subsurface vs. bulk dynamics during oxidative dehydrogenation (ODH) of ethanol?

Coupled operando Raman-XRD setups simultaneously monitor bulk phase transitions (e.g., FeMoO₄ → Fe₂(MoO₄)₃) and surface Mo═O bond vibrations. During ethanol ODH, Raman bands at 950 cm⁻¹ (Mo═O) diminish as ethanol adsorbs, while XRD detects Fe₂(MoO₄)₃ formation at >350°C. Parallel UV-Vis spectroscopy tracks electronic transitions (e.g., Mo⁶+ → Mo⁵+), correlating with redox activity .

Q. What causes irreversible lithium intercalation in this compound cathodes, and how can cycling efficiency be improved?

In Li-ion batteries, FeMoO₄ exhibits irreversible Li⁺ intercalation (x = 0.32 in cycle 1, x = 0.11 in cycle 2) due to structural distortion at octahedral Fe sites. Post-cycling XRD shows amorphization of the FeMoO₄ lattice, while XPS confirms Li₂MoO₄ formation. Doping with Mn or Co (5–10 at%) stabilizes the structure, improving capacity retention from 45% to 75% over 50 cycles .

Q. How do competing reaction pathways in methanol oxidation lead to selectivity loss, and what strategies mitigate this?

Selectivity loss arises from overoxidation to CO₂ via Mars-van Krevelen mechanisms, where lattice oxygen participates in C–H bond cleavage. Transient IR spectroscopy identifies formate (HCOO⁻) as a key intermediate; its desorption rate determines formaldehyde yield. Adding 2% CeO₂ as a promoter accelerates formate desorption, increasing selectivity from 88% to 94% at 280°C .

Q. Why do core-shell MoOx@Fe₂O₃ catalysts outperform bulk this compound in surface area and stability?

Core-shell architectures (e.g., MoOx@Fe₂O₃ with Al-doped cores) prevent Mo sublimation and Fe aggregation. HAADF-STEM reveals 2–3 nm MoOx layers on Fe₂O₃, maximizing Mo–Fe interfacial sites. These structures achieve 98% methanol conversion at 250°C (vs. 85% for bulk FeMoO₄) and resist deactivation for >500 hours due to inhibited phase segregation .

Q. Data Contradictions & Resolution

  • Synthesis pH vs. Mo Loss : Conventional Fe(III)-based methods require pH ≤2 to prevent Mo dissolution , but Fe(II) precursors allow pH 5–6 without Mo loss, challenging prior assumptions .
  • Surface Area vs. Activity : While core-shell catalysts have higher surface areas, their activity per site may be lower than bulk FeMoO₄ due to incomplete Mo dispersion. TOF calculations (mol·s⁻¹·m⁻²) reconcile this discrepancy .

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